Magnesium hydroxynaphthoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65756-94-7 |
|---|---|
Molecular Formula |
C22H14MgO6 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
InChI Key |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Hydroxynaphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of magnesium hydroxynaphthoate. Magnesium salts of active pharmaceutical ingredients are of significant interest in drug development for their potential to modify solubility, stability, and bioavailability. This document outlines a detailed protocol for the synthesis of magnesium 3-hydroxy-2-naphthoate from commercially available precursors. Furthermore, it details the standard analytical techniques for its characterization, including Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). All quantitative data are presented in structured tables, and workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers in medicinal chemistry and materials science.
Synthesis of Magnesium 3-Hydroxy-2-Naphthoate
The synthesis of this compound is typically achieved through a straightforward acid-base reaction or salt metathesis. The following protocol describes the preparation from 3-hydroxy-2-naphthoic acid and a suitable magnesium salt, such as magnesium hydroxide. The reaction involves the deprotonation of the carboxylic acid and hydroxyl groups of the naphthoic acid by the magnesium salt to form the magnesium complex. The molecular formula for magnesium 3-hydroxy-2-naphthoate is (C₁₁H₇O₃)₂Mg[1].
Experimental Protocol: Synthesis
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.76 g (20 mmol) of 3-hydroxy-2-naphthoic acid in 100 mL of absolute ethanol. Heat the mixture gently to 60°C to ensure complete dissolution.
-
Reaction: To the stirred solution, add 0.58 g (10 mmol) of magnesium hydroxide powder portion-wise over 15 minutes.
-
Reflux: Heat the resulting suspension to reflux (approximately 78°C for ethanol) and maintain for 4 hours. The reaction progress can be monitored by the dissolution of the magnesium hydroxide.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold ethanol to remove any unreacted starting material, followed by one 20 mL portion of diethyl ether to aid in drying.
-
Drying: Dry the purified white to off-white powder in a vacuum oven at 80°C for 12 hours to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Synthesis Data
| Parameter | Value |
| Reactant 1 | 3-Hydroxy-2-Naphthoic Acid |
| Mass of Reactant 1 | 3.76 g (20 mmol) |
| Reactant 2 | Magnesium Hydroxide |
| Mass of Reactant 2 | 0.58 g (10 mmol) |
| Solvent | Absolute Ethanol |
| Volume of Solvent | 100 mL |
| Reaction Temperature | ~78°C (Reflux) |
| Reaction Time | 4 hours |
| Theoretical Yield | 3.99 g |
| Actual Yield | (To be determined experimentally) |
| Appearance | White to off-white powder |
Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following sections detail the standard analytical methods employed for this purpose.
Characterization Workflow Diagram
References
Physicochemical Properties of Magnesium Hydroxynaphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hydroxynaphthoate, the magnesium salt of 3-hydroxy-2-naphthoic acid, is a compound of interest in pharmaceutical development due to the biological significance of both the magnesium cation and the hydroxynaphthoate moiety. A thorough understanding of its physicochemical properties is fundamental for formulation development, bioavailability assessment, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and its parent compound, 3-hydroxy-2-naphthoic acid. Where experimental data for the magnesium salt is not publicly available, this guide outlines the standard experimental protocols for their determination.
Chemical Identity
| Property | This compound | 3-Hydroxy-2-naphthoic Acid |
| Chemical Name | Magnesium 3-hydroxy-2-naphthoate | 3-Hydroxynaphthalene-2-carboxylic acid[1] |
| Synonyms | Regacholyl[1] | BON acid, β-Hydroxynaphthoic acid[2] |
| Molecular Formula | 2C₁₁H₇O₃.Mg | C₁₁H₈O₃[1] |
| Molecular Weight | 398.65 g/mol | 188.18 g/mol [1] |
| CAS Number | 65756-94-7 | 92-70-6[1] |
| Chemical Structure | [Mg²⁺] [⁻OOC-C₁₀H₆-OH]₂ | HOOC-C₁₀H₆-OH |
Physicochemical Properties
| Property | This compound | 3-Hydroxy-2-naphthoic Acid |
| Melting Point | Data not available | 222-223 °C[1] |
| Solubility | Data not available | Practically insoluble in cold water; slightly soluble in hot water; soluble in alkaline solutions, benzene, chloroform, alcohol, and ether.[1] |
| pKa | Data not available | 2.79[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are general and may require optimization for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
This method is suitable for powdered substances and is a standard pharmacopeial method.[4]
Apparatus:
-
Melting point apparatus (liquid bath or metal block based)[4]
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer with appropriate range and accuracy[4]
-
Mortar and pestle[4]
Procedure:
-
Sample Preparation: The sample should be a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.[4][5]
-
Capillary Loading: Introduce the powdered sample into a capillary tube and pack it to a height of approximately 2-4 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 10°C/minute) until the temperature is about 30°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
-
Solubility Determination for Sparingly Soluble Salts
Given that 3-hydroxy-2-naphthoic acid is practically insoluble in water, its magnesium salt is also expected to have low aqueous solubility. The following protocol outlines a general method for determining the solubility of sparingly soluble compounds.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed container.
-
Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solids. A syringe filter with a pore size of 0.45 µm or smaller is recommended. .
-
-
Quantification:
-
Dilute the filtered, saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance at the λmax of the hydroxynaphthoate anion, or HPLC).
-
Calculate the concentration of the saturated solution, which represents the solubility of the compound.
-
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[7]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
The final concentration should be sufficient for accurate pH measurement, typically in the range of 1-10 mM.
-
-
Titration:
-
Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.
-
Begin stirring the solution.
-
Incrementally add the titrant (strong acid or strong base) from the burette and record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. For a salt of a weak acid and a strong base, titration with a strong acid will allow for the determination of the pKa of the conjugate acid. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region on the titration curve.
-
Visualizations
The following diagrams illustrate the logical workflow for characterizing the physicochemical properties of a new chemical entity and the synthesis of the parent compound.
Caption: Experimental workflow for the physicochemical characterization of this compound.
Caption: Synthesis pathway for this compound from 2-naphthol.
References
- 1. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. thinksrs.com [thinksrs.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uspbpep.com [uspbpep.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Technical Guide: Crystal Structure Analysis of Magnesium Hydroxynaphthoate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the methodologies required for the crystal structure analysis of magnesium hydroxynaphthoate. While a definitive crystal structure for this specific salt is not publicly available, this guide outlines the necessary experimental and computational protocols to determine it, drawing upon established crystallographic techniques.
Introduction
This compound, the magnesium salt of 3-hydroxy-2-naphthoic acid, is a compound of interest in pharmaceutical development.[1] A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on molecular geometry, intermolecular interactions, and packing arrangements.[2][3][4] This guide details the workflow for the synthesis, crystallization, and structural determination of this compound.
Synthesis and Crystal Growth
The initial and often most challenging step in crystal structure analysis is the preparation of high-quality single crystals.[3][5]
Proposed Synthesis of this compound
A plausible route for the synthesis of this compound involves the reaction of 3-hydroxy-2-naphthoic acid with a suitable magnesium salt, such as magnesium sulfate or magnesium chloride, in an appropriate solvent.
Experimental Protocol:
-
Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Addition of Base: Slowly add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the carboxylic acid and hydroxyl groups of the 3-hydroxy-2-naphthoic acid.
-
Addition of Magnesium Salt: While stirring, add an aqueous solution of a magnesium salt (e.g., MgSO₄ or MgCl₂) to the reaction mixture.
-
Precipitation: The this compound salt should precipitate out of the solution.
-
Isolation and Purification: The precipitate can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under a vacuum.
Single Crystal Growth
Obtaining crystals of sufficient size and quality for X-ray diffraction is paramount.[3] Several techniques can be employed:
-
Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent will ideally lead to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less-soluble solvent slowly diffuses into the concentrated solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce the formation of crystals.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[2][6]
Experimental Protocol for Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[7]
-
X-ray Source: The crystal is placed in a focused beam of monochromatic X-rays.[3][8]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[9] A complete dataset is collected by rotating the crystal through a range of angles.
Structure Determination and Refinement
The collected diffraction data is then used to determine the crystal structure.
Logical Workflow:
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves determining the unit cell parameters and the space group of the crystal.[7]
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. Common methods for this include direct methods and Patterson methods.[9]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.[9]
Anticipated Structural Features of the Hydroxynaphthoate Ligand
While the crystal structure of this compound is undetermined, the structure of its organic component, 3-hydroxy-2-naphthoic acid, is known.[10][11] The molecular structure consists of a naphthalene core with a carboxylic acid group at the 2-position and a hydroxyl group at the 3-position.[12] In the magnesium salt, the magnesium ion would likely coordinate to the oxygen atoms of the carboxylate and possibly the hydroxyl group of the hydroxynaphthoate ligands.
Due to the lack of specific experimental data for this compound in the search results, a quantitative data table cannot be generated.
Visualizing the Workflow
The overall process for determining the crystal structure of this compound can be visualized as follows:
Caption: Workflow for Crystal Structure Analysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. news-medical.net [news-medical.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sciencevivid.com [sciencevivid.com]
- 9. fiveable.me [fiveable.me]
- 10. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]
Spectroscopic Characterization of Magnesium Hydroxynaphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize magnesium hydroxynaphthoate. The focus is on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers detailed experimental protocols and data interpretation to aid in the analysis of this compound, which is relevant in various pharmaceutical applications.
Introduction to this compound
This compound is a salt consisting of a magnesium cation (Mg²⁺) and two hydroxynaphthoate anions. The hydroxynaphthoate moiety can exist as different isomers, with 1-hydroxy-2-naphthoate and 3-hydroxy-2-naphthoate being common examples. The parent molecule, 3-hydroxy-2-naphthoic acid, is a precursor in the synthesis of some azo dyes and pigments.[1] The magnesium salt has the chemical formula C₂₂H₁₄MgO₆ and a molecular weight of approximately 398.65 g/mol .[2][3] Spectroscopic analysis is crucial for confirming the identity, purity, and structural features of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.[4][5] The naphthoate group in this compound contains an extended π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region.
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the hydroxynaphthoate anion. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the specific isomer present.
| Electronic Transition | Expected λ_max (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Naphthalene ring) | 220 - 250 | 10,000 - 100,000 |
| n → π* (Carbonyl group) | 280 - 350 | 1,000 - 10,000 |
Note: These are estimated values based on related naphthalene derivatives. Actual values may vary.
Experimental Protocol for UV-Vis Spectroscopy
A UV-Vis spectrum of this compound can be obtained using a standard double-beam spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Instrument Setup: Place the blank cuvette in the reference beam of the spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the blank to subtract the solvent's absorbance.
-
Sample Measurement: Replace the blank with the cuvette containing the this compound solution and record the UV-Vis spectrum, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The coordination of the carboxylate and hydroxyl groups to the magnesium ion can cause shifts in their characteristic frequencies compared to the free acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |
| C=O (carboxylate) | Symmetric Stretching | 1380 - 1420 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (hydroxyl) | Stretching | 1200 - 1300 |
Experimental Protocol for IR Spectroscopy
An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before sample placement.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.[6] For this compound, NMR can be used to determine the structure of the organic anion and to probe the coordination environment of the magnesium ion.
Expected NMR Spectral Data
The ¹H and ¹³C NMR spectra will show signals corresponding to the different hydrogen and carbon atoms in the hydroxynaphthoate ligand. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the hydroxyl and carboxylate groups.
¹H NMR (in a suitable deuterated solvent like DMSO-d₆):
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Triplet |
| Hydroxyl Proton | 9.0 - 11.0 | Singlet (broad) |
¹³C NMR (in a suitable deuterated solvent like DMSO-d₆):
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylate Carbon | 165 - 175 |
| Aromatic Carbons | 110 - 150 |
| Carbon bearing -OH | 150 - 160 |
Note: These are approximate chemical shift ranges. The exact values depend on the isomer and the solvent used.
Experimental Protocol for NMR Spectroscopy
NMR spectra are acquired using a high-field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube containing the sample is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be required to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
This comprehensive approach, utilizing multiple spectroscopic techniques, allows for a thorough characterization of this compound, which is essential for its application in research and drug development. The data obtained from these analyses provide critical insights into the compound's electronic structure, functional group composition, and detailed molecular architecture.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. molcore.com [molcore.com]
- 4. ejournal.upi.edu [ejournal.upi.edu]
- 5. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds | Pratiwi | Indonesian Journal of Educational Research and Technology [ejournal.upi.edu]
- 6. edu.rsc.org [edu.rsc.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Magnesium Hydroxynaphthoate and Its Analogs
Disclaimer: As of October 2025, a thorough review of scientific literature reveals a notable absence of specific studies on the thermal stability and decomposition of magnesium hydroxynaphthoate. This guide, therefore, provides a comprehensive analysis based on the thermal behavior of analogous magnesium compounds, namely magnesium carboxylates with aliphatic and aromatic structures, as well as magnesium hydroxide. This information is intended to offer a predictive framework for researchers, scientists, and drug development professionals.
Introduction
Magnesium salts of organic acids are crucial in various fields, including pharmaceuticals and materials science. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and degradation pathways. While data on this compound is not available, examining its constituent-related analogs—magnesium hydroxide and magnesium salts of other carboxylic acids—provides a solid foundation for understanding its likely thermal decomposition characteristics.
Predicted Thermal Decomposition Pathway of this compound
Based on the decomposition patterns of analogous magnesium carboxylates, the thermal decomposition of this compound is anticipated to proceed through a multi-stage process, likely involving:
-
Dehydration: Initial weight loss corresponding to the removal of water of hydration.
-
Decomposition of the Anhydrous Salt: Subsequent decomposition of the anhydrous salt into intermediate products.
-
Final Decomposition to Magnesium Oxide: The ultimate breakdown to form the stable residue, magnesium oxide (MgO).
The presence of the hydroxyl group on the naphthoate moiety may influence the decomposition temperature and the nature of the evolved gaseous products compared to non-hydroxylated aromatic carboxylates.
Thermal Decomposition of Analogous Magnesium Compounds
To substantiate the predicted behavior of this compound, this section details the thermal decomposition of relevant magnesium compounds for which experimental data is available.
Magnesium Hydroxide
Magnesium hydroxide serves as a baseline for understanding the final stages of decomposition of many magnesium salts. Its thermal decomposition is a single-step process:
Mg(OH)₂ → MgO + H₂O
Aliphatic Magnesium Carboxylates
Magnesium acetate is a well-studied example of an aliphatic magnesium carboxylate. Its decomposition is a multi-step process.
Aromatic Magnesium Carboxylates
Magnesium salts of aromatic carboxylic acids, such as magnesium salicylate and magnesium phthalate, are closer structural analogs to this compound.
Table 1: Summary of Thermal Decomposition Data for Magnesium Hydroxide
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |
| Dehydroxylation | 300 - 480[1] | Theoretical: 30.9 | H₂O | MgO |
Table 2: Summary of Thermal Decomposition Data for Magnesium Acetate Tetrahydrate
| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Residue |
| Dehydration | Not specified | H₂O | Anhydrous Magnesium Acetate |
| Decomposition to Oxalate | 300 - 400 | Not specified | Magnesium Oxalate |
| Decomposition to Carbonate | 300 - 400 | Not specified | Magnesium Carbonate |
| Decomposition to Oxide | > 400 | CO₂ | MgO |
Note: Specific temperature ranges and mass loss percentages for each stage of magnesium acetate decomposition were not fully detailed in the provided search results.
Table 3: Summary of Thermal Decomposition Data for Aromatic Magnesium Carboxylates
| Compound | Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Residue |
| Magnesium Salicylate | Dehydration & Decomposition | Not specified | Not specified | Not specified |
| Magnesium Phthalate Dihydrate | Dehydration | < 350 | H₂O | Anhydrous Magnesium Phthalate |
| Decomposition of Anhydrous Salt | 350 - 500+ | CO₂, Anthraquinone, Benzophenone | MgO |
Note: The available search results confirm the study of these compounds but lack detailed, quantitative TGA data for a comprehensive table.
Experimental Protocols
The following sections describe generalized experimental methodologies for the thermal analysis of magnesium salts, based on common practices found in the literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of the magnesium salt.
Apparatus: A thermogravimetric analyzer coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor. Evolved gas analysis can be performed by interfacing the TGA with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Typical Procedure:
-
A sample of the magnesium salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative side reactions.
-
The mass of the sample is continuously monitored as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as dehydration and decomposition.
Apparatus: A differential scanning calorimeter.
Typical Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
Mandatory Visualizations
Caption: A generalized workflow for the thermal analysis of a magnesium salt.
Caption: A proposed decomposition pathway for a generic hydrated magnesium carboxylate.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable, a robust predictive framework can be established by analyzing its analogous compounds. The decomposition is expected to be a multi-stage process initiated by dehydration, followed by the decomposition of the organic moiety, and culminating in the formation of magnesium oxide. The provided experimental protocols and workflows offer a standardized approach for researchers to investigate the thermal properties of this and other novel magnesium salts. Further experimental studies are warranted to elucidate the precise decomposition mechanism and kinetics of this compound.
References
Solubility Profile of Magnesium Hydroxynaphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of magnesium hydroxynaphthoate. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document outlines a robust framework for its solubility determination. The guide infers potential solubility based on the known properties of its parent acid, 3-hydroxy-2-naphthoic acid, and general principles of magnesium salt solubility. Furthermore, it provides detailed experimental protocols for accurately measuring the solubility of this compound in a range of aqueous and organic solvents. This includes a standardized equilibrium solubility testing workflow, which is also presented visually through a Graphviz diagram. This guide is intended to be a valuable resource for researchers and formulation scientists working with this compound.
Introduction
Organic salts of magnesium generally exhibit greater solubility in organic solvents and are often more bioavailable than their inorganic counterparts. The solubility of the parent molecule, 3-hydroxy-2-naphthoic acid, provides valuable clues. It is known to be practically insoluble in cold water but shows some solubility in hot water.[1] Crucially, it is soluble in common organic solvents such as benzene, chloroform, and is freely soluble in ethanol and ether.[1] It is also soluble in alkaline solutions.[1] A calculated water solubility for the undissociated acid is 474 mg/L; however, with a pKa of 2.8, it will be ionized at a neutral pH.[2]
Inferred Solubility Profile
Based on the characteristics of 3-hydroxy-2-naphthoic acid and the general behavior of magnesium's organic salts, the following solubility profile for this compound can be anticipated:
-
Aqueous Solubility: The aqueous solubility is expected to be low, similar to other magnesium salts of organic acids. The pH of the aqueous medium will likely have a significant impact on solubility.
-
Organic Solubility: Given that the parent acid is soluble in several organic solvents, it is probable that this compound will also exhibit solubility in a range of organic solvents, particularly polar organic solvents.
-
Co-solvent Systems: The solubility in aqueous solutions may be enhanced by the addition of co-solvents.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the equilibrium shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable analytical technique.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| 0.1 N HCl | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| Water | 37 | [Experimental Value] | [Calculated Value] |
| 0.1 N HCl | 37 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its determination. By understanding the properties of the parent acid and employing the detailed experimental protocol outlined, researchers can accurately characterize the solubility profile of this compound. The provided workflow and data presentation structure offer a standardized approach to generating and reporting this critical physicochemical property, thereby supporting further research and development efforts involving this compound.
References
Theoretical and Computational Insights into Magnesium Hydroxynaphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium hydroxynaphthoate, a salt formed from magnesium and hydroxynaphthoic acid, holds potential in various scientific and pharmaceutical domains. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound. While direct experimental data on this compound is limited in publicly accessible literature, this document synthesizes available information on its constituent components—magnesium and hydroxynaphthoic acid isomers—and analogous magnesium carboxylate complexes to project its structural, electronic, and thermal properties. This guide also outlines established experimental protocols and computational methodologies that are pivotal for the detailed characterization of this compound.
Introduction
Magnesium is an essential mineral in human physiology, and its complexes with organic acids are of significant interest in drug development for their potential therapeutic applications and bioavailability. Hydroxynaphthoic acids, aromatic carboxylic acids derived from naphthalene, offer a rigid backbone and functional groups capable of chelation, making their metal salts, such as this compound, intriguing candidates for further investigation.
This compound has the general molecular formula (C₁₁H₇O₃)₂Mg and a molecular weight of 398.65 g/mol .[1] The structure consists of a magnesium cation (Mg²⁺) coordinated to two hydroxynaphthoate anions (C₁₁H₇O₃⁻).[1] The specific isomer of the hydroxynaphthoic acid (e.g., 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid) will dictate the precise geometry and electronic properties of the complex.
This whitepaper will delve into the theoretical underpinnings of this compound's structure and properties, leveraging computational chemistry to predict its behavior. It will also serve as a methodological guide for researchers aiming to synthesize and characterize this compound.
Theoretical Framework and Computational Methodologies
The study of this compound's properties heavily relies on computational chemistry, particularly Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure and properties of molecules, providing insights into geometries, vibrational frequencies, and reaction energetics.
Density Functional Theory (DFT) Calculations
DFT calculations are typically employed to determine the optimized molecular geometry, electronic properties, and vibrational spectra of hydroxynaphthoic acid isomers and their magnesium complexes. A common functional used for such studies on organic molecules and their metal complexes is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Experimental Protocol: DFT Calculation Workflow
A typical DFT calculation workflow for analyzing a molecule like a hydroxynaphthoic acid isomer would involve:
-
Input Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be correlated with experimental infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Various electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
Predicted Molecular and Electronic Structure
Due to the lack of a published crystal structure for this compound, its molecular geometry must be inferred from the structures of its components and related compounds.
Hydroxynaphthoic Acid Isomers
The geometry and electronic properties of the hydroxynaphthoic acid ligand are fundamental to understanding the final complex. Computational studies have been performed on isomers such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid.
DFT calculations reveal that these molecules are largely planar, with intramolecular hydrogen bonding between the hydroxyl and carboxyl groups influencing their conformation. The electronic properties, such as the HOMO-LUMO gap, indicate their reactivity and potential as ligands.
Table 1: Computed Properties of Hydroxynaphthoic Acid Isomers
| Property | 1-Hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid |
| Optimized Geometry | Planar with intramolecular H-bond | Planar with intramolecular H-bond |
| HOMO Energy | -6.5 eV (approx.) | -6.3 eV (approx.) |
| LUMO Energy | -1.8 eV (approx.) | -1.7 eV (approx.) |
| HOMO-LUMO Gap | 4.7 eV (approx.) | 4.6 eV (approx.) |
| Dipole Moment | ~2.3 D | ~3.1 D |
(Note: The values are approximate and depend on the level of theory and basis set used in the calculations.)
Predicted Coordination of this compound
Magnesium, a hard acid, typically forms ionic bonds with carboxylate groups. In this compound, the Mg²⁺ ion is expected to be coordinated by the carboxylate groups of two hydroxynaphthoate ligands. The hydroxyl group may also participate in coordination, leading to a chelate structure. The coordination number of magnesium in such complexes is often six, with water molecules occupying the remaining coordination sites to form an octahedral geometry.
Potential Experimental Characterization
A combination of spectroscopic and thermal analysis techniques would be essential for the comprehensive characterization of synthesized this compound.
Spectroscopic Analysis
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying the functional groups present in the molecule and confirming the coordination of the carboxylate group to the magnesium ion.[2] The disappearance of the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the appearance of symmetric and asymmetric stretching bands of the carboxylate group (COO⁻) are key indicators of salt formation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the organic ligand in solution. Changes in the chemical shifts of the protons and carbons near the carboxylate and hydroxyl groups upon complexation with magnesium can confirm the coordination sites.[4][5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups and infer the coordination environment.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are used to determine the thermal stability of the compound, identify the presence of coordinated or lattice water molecules, and characterize the decomposition process. The thermal decomposition of magnesium carboxylates typically proceeds through the formation of magnesium carbonate, which then decomposes to magnesium oxide at higher temperatures.[6][7]
Table 2: Expected Thermal Decomposition Steps for Hydrated this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 50 - 150 | Variable | Dehydration (loss of water molecules) |
| 300 - 500 | Significant | Decomposition of the hydroxynaphthoate ligand |
| > 500 | Further loss | Decomposition of intermediate carbonate to MgO |
(Note: The exact temperatures and mass losses will depend on the specific isomer and the hydration state of the compound.)
Synthesis of this compound
Experimental Protocol: General Synthesis by Precipitation
-
Dissolution: Dissolve a stoichiometric amount of a hydroxynaphthoic acid isomer in a suitable solvent, such as ethanol or an aqueous alkaline solution.
-
Addition of Magnesium Salt: Slowly add an aqueous solution of a soluble magnesium salt (e.g., magnesium chloride or magnesium nitrate) to the hydroxynaphthoic acid solution with constant stirring.
-
Precipitation: The this compound salt will precipitate out of the solution. The pH of the solution may need to be adjusted to ensure complete precipitation.
-
Isolation and Purification: The precipitate is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried under vacuum.
Conclusion and Future Directions
This technical guide has provided a theoretical and computational framework for understanding this compound. Based on the analysis of its constituent parts and analogous compounds, it is predicted to be a coordination complex with magnesium in a likely octahedral environment, coordinated by two hydroxynaphthoate ligands and water molecules. The electronic and vibrational properties of the free hydroxynaphthoic acid ligands, as determined by DFT calculations, provide a strong foundation for predicting the behavior of the magnesium salt.
Future research should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Obtaining a single-crystal X-ray structure would be invaluable for definitively determining its molecular and crystal structure. Detailed spectroscopic and thermal analyses would provide the necessary data to build a complete profile of this promising compound for potential applications in materials science and drug development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB [bmrb.io]
- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Potential Biological Activity of Magnesium Hydroxynaphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium hydroxynaphthoate, a salt of magnesium and 3-hydroxy-2-naphthoic acid, is a compound with underexplored biological potential. While direct studies on this specific salt are scarce, a comprehensive analysis of its constituent components—magnesium and the hydroxynaphthoate moiety—provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the available data on related compounds to postulate the potential biological activities of this compound, including antimicrobial, anti-inflammatory, and anthelmintic properties. Detailed experimental protocols from relevant studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, logical and experimental workflows are visualized to guide future research endeavors into this promising compound.
Introduction
Magnesium is an essential mineral involved in numerous physiological processes, including enzymatic reactions, muscle function, and nerve transmission.[1] Its salts are widely used in medicine for various indications, such as antacids (magnesium hydroxide) and supplements (magnesium citrate, magnesium gluconate).[2][3][4] The hydroxynaphthoate component, specifically 3-hydroxy-2-naphthoic acid, is a versatile chemical intermediate used in the synthesis of dyes, pigments, insecticides, and pharmaceuticals.[5][6] Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated a range of biological activities, suggesting that this compound may possess therapeutic potential. This document explores these potential activities by examining the literature on its components and structurally related molecules.
Postulated Mechanism of Action
It is hypothesized that upon administration, this compound would dissociate into magnesium cations (Mg²⁺) and hydroxynaphthoate anions. The biological activity would therefore be a composite of the effects of these two moieties. The magnesium ion could contribute to systemic magnesium levels, while the hydroxynaphthoate anion would be responsible for more specific pharmacological actions.
Figure 1: Postulated dissociation of this compound.
Potential Biological Activities
Antimicrobial Activity
Derivatives of 3-hydroxy-2-naphthoic acid have shown notable antibacterial and antifungal properties. This suggests that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents.
-
Hydrazide Derivatives: Synthesis of 2-(3-hydroxy-2-naphthoyl)-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzenobenzo[g]phthalazine-1,4-dione and its subsequent derivatives have demonstrated significant activity against various bacterial strains.[7]
-
Thiosemicarbazide, Triazole, and Thiadiazole Derivatives: Novel compounds derived from 3-hydroxy-2-naphthoic acid hydrazide, including 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles, have been synthesized and screened for in vitro antibacterial and antifungal activity.[8]
-
Metal Complexes: Lanthanum complexes of 3-hydroxy-2-naphthoic acid have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing greater potency than the uncomplexed antibiotic in some cases.[9]
-
8-Quinolinol Salts: A study reported the antimicrobial activity of the salt of 8-quinolinol with 3-hydroxy-2-naphthoic acid in liquid culture.[10]
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory effects of 3-hydroxy-2-naphthoic acid is limited, studies on a closely related compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived metabolite, have shown it to be an agonist of the Aryl Hydrocarbon Receptor (AhR), which is known to play a role in modulating inflammatory responses in the gut.[11][12] This suggests a potential mechanism by which hydroxynaphthoic acid derivatives may exert anti-inflammatory effects.
Figure 2: Potential anti-inflammatory signaling via the AhR pathway.
Anthelmintic and Antiparasitic Activity
The use of bephenium hydroxynaphthoate as an anthelmintic agent suggests that the hydroxynaphthoate moiety possesses antiparasitic properties. Further supporting this is a study identifying 3,5-dihydroxy-2-naphthoic acid as an inhibitor of lactate dehydrogenase in the parasite Babesia microti.[13] This enzyme is crucial for the parasite's anaerobic metabolism, making it a potential drug target.
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-hydroxy-2-naphthoic acid and its derivatives from the cited literature.
| Compound/Derivative | Activity | Organism/Target | Metric | Value | Reference |
| 3-Hydroxy-2-naphthoic acid | Acute Oral Toxicity | Rat | LD50 | 823 - 1040 mg/kg bw | |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Enzyme Inhibition | Babesia microti Lactate Dehydrogenase | IC50 | 53.89 ± 13.28 µM | [13] |
| 3,5-dihydroxy 2-napthoic acid (DHNA) | Enzyme Inhibition | Babesia microti Lactate Dehydrogenase | IC50 | 30.19 ± 8.49 µM | [13] |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Antiparasitic | Babesia microti (in vitro) | IC50 | 84.83 ± 6.96 µM | [13] |
| 3,5-dihydroxy 2-napthoic acid (DHNA) | Antiparasitic | Babesia microti (in vitro) | IC50 | 85.65 ± 7.23 µM | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the methodology for assessing antibacterial activity.[9]
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test organism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton) and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each dilution of the test compound.
-
Incubation: Incubate the inoculated tubes or microplates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
References
- 1. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and biological activity of taxol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. 3-hydroxy-2-naphthoic acid | Semantic Scholar [semanticscholar.org]
- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
The Enigmatic Profile of Magnesium Hydroxynaphthoate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hydroxynaphthoate, a compound identified as the magnesium salt of 3-hydroxy-2-naphthoic acid, presents a curious case within the landscape of chemical and pharmaceutical research. Despite its documented existence, publicly accessible, in-depth technical information regarding its discovery, history, synthesis, and biological activity remains remarkably scarce. This guide serves to consolidate the limited available information on this compound, primarily known by its trade name, Regacholyl, and to highlight the significant gaps in the current scientific literature.
Historical Context and Discovery
The history of this compound is not well-documented in readily available scientific literature. Its primary identifier, the brand name Regacholyl, points towards a past or niche application. One source indicates that an aqueous solution of Regacholyl has been used as a solubilizing agent for riboflavin (Vitamin B2).[1] This suggests a potential application in pharmaceutical formulations or nutritional supplements, though extensive evidence to support widespread or current use is lacking. The discovery of its parent compound, 3-hydroxy-2-naphthoic acid, is more clearly established, with its synthesis first reported in the late 19th century. However, the specific history of the development of its magnesium salt is not detailed in the reviewed literature.
Chemical and Physical Properties
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | Magnesium 3-hydroxy-2-naphthoate |
| Synonyms | This compound, Regacholyl |
| Molecular Formula | C22H14MgO6 |
| Parent Acid | 3-Hydroxy-2-naphthoic acid |
| Parent Acid CAS | 92-70-6 |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not published in accessible scientific journals or patents. However, a general synthesis can be inferred from standard organic and inorganic chemical principles. The process would likely involve the reaction of 3-hydroxy-2-naphthoic acid with a suitable magnesium base, such as magnesium hydroxide or magnesium oxide, in an appropriate solvent.
A logical workflow for such a synthesis is proposed below. It is important to note that this is a theoretical pathway and has not been verified with experimental data.
Caption: A theoretical workflow for the synthesis of this compound.
Applications and Mechanism of Action
The primary documented application for this compound, under the name Regacholyl, is as a solubilizing agent for riboflavin.[1] The mechanism by which it enhances the solubility of riboflavin is not specified but may involve the formation of a more soluble complex or alteration of the solvent properties.
Beyond this specific use, there is no substantive information on other therapeutic applications or the mechanism of action of this compound as a standalone active pharmaceutical ingredient. No clinical trial data, pharmacological studies, or detailed toxicological reports for this compound were identified during the literature review.
Due to the absence of data on its biological effects, no signaling pathways can be described.
Conclusion
This compound remains a compound with a minimal public footprint in the scientific and pharmaceutical literature. While its identity as the magnesium salt of 3-hydroxy-2-naphthoic acid and its use as a solubilizing agent under the trade name Regacholyl are noted, there is a profound lack of in-depth technical information. Key areas where data is absent include its detailed discovery and history, specific experimental protocols for its synthesis and analysis, quantitative data on its properties, and any evidence of pharmacological or biological activity beyond its role as a pharmaceutical excipient. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Further investigation would be required to ascertain if it possesses any therapeutic potential or other valuable properties.
References
Preliminary Toxicological Screening of Magnesium Hydroxynaphthoate: A Technical Guide
Disclaimer: No direct toxicological studies on magnesium hydroxynaphthoate have been identified in publicly available literature. This guide is a hypothetical toxicological assessment based on the known properties of its constituent components, magnesium and hydroxynaphthoic acid, and general principles of toxicology. The information provided is intended for research and drug development professionals and should not be considered a definitive safety evaluation.
This technical guide outlines a proposed preliminary toxicological screening strategy for this compound. Due to the absence of specific toxicological data for this compound, this paper synthesizes available information on the related compounds—magnesium hydroxide and various isomers of hydroxynaphthoic acid—to construct a potential toxicological profile and recommend a testing framework.
Physicochemical Properties and Toxicological Considerations of Constituent Moieties
This compound is a salt composed of a magnesium cation (Mg²⁺) and two hydroxynaphthoate anions. The toxicological profile of a salt is influenced by the individual properties of its constituent ions and their potential interactions.
Magnesium: An essential mineral for numerous physiological functions. While generally considered safe, excessive intake can lead to adverse effects, particularly in individuals with impaired renal function[1].
Hydroxynaphthoic Acid: A derivative of naphthalene, the toxicology of which can vary depending on the specific isomer. Some isomers are known to cause skin and eye irritation[2][3][4][5][6].
Summary of Available Toxicological Data on Related Compounds
The following tables summarize the available quantitative toxicological data for magnesium hydroxide and various isomers of hydroxynaphthoic acid. This information provides a baseline for a hypothetical assessment of this compound.
Table 1: Acute Oral Toxicity Data
| Compound | Test Species | LD50 (mg/kg) | Reference |
| Magnesium Hydroxide | Rat | 8500 | [7] |
| 3-Hydroxy-2-naphthoic acid | Rat | 823 - 1040 | [7][8] |
| 2-Naphthoic acid | Rat | 4500 | [9] |
Table 2: Other Toxicological Endpoints
| Compound | Endpoint | Observation | Reference |
| Magnesium Hydroxide | Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [2] |
| 1-Naphthoic acid | Skin/Eye Irritation | Irritating to eyes, respiratory system, and skin. | [2] |
| 3-Hydroxy-2-naphthoic acid | Skin Irritation | Slightly irritating to the skin of rabbits. | [7][8] |
| 3-Hydroxy-2-naphthoic acid | Eye Irritation | Caused serious eye damage in rabbits. | [7][8] |
| 3-Hydroxy-2-naphthoic acid | Repeated Dose Toxicity (28-day, oral, rats) | Possible effects on adrenals in females at ≥60 mg/kg/day. | [8] |
| 1-Hydroxy-2-naphthoic acid | Skin/Eye Irritation | Irritating to eyes, respiratory system, and skin. | [2] |
| 2-Hydroxy-1-naphthoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [4][5][6] |
Proposed Experimental Protocols for Preliminary Toxicological Screening
A tiered approach to toxicological screening is recommended, starting with acute toxicity and genotoxicity, followed by repeated-dose studies if warranted. The following protocols are based on internationally recognized OECD guidelines.
3.1. Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test System: Rodents, typically female rats.
-
Procedure: A stepwise procedure is used where a small group of animals (3 per step) is dosed with the test substance. The outcome of the first step determines the next dose level. Dosing is typically done by oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance according to its acute toxicity.
3.2. In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To assess the mutagenic potential of this compound.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are sensitive to various types of mutagens.
-
Procedure: The test substance, with and without metabolic activation (e.g., S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
3.3. 28-Day Repeated-Dose Oral Toxicity Study (Following OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 28-day period.
-
Test System: Rodents, typically rats (one sex may be used initially if justified).
-
Procedure: The test substance is administered daily by oral gavage at three or more dose levels to groups of animals for 28 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues are conducted.
-
Data Analysis: Dose-response relationships are evaluated to identify a No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
4.1. Experimental Workflow
Caption: Proposed experimental workflow for the preliminary toxicological screening of this compound.
4.2. Hypothetical Signaling Pathway for Magnesium-Induced Cellular Effects
References
- 1. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 4. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. oecd.org [oecd.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Laboratory Synthesis of Magnesium Hydroxynaphthoate
Abstract
This document provides a detailed two-step protocol for the laboratory synthesis of magnesium hydroxynaphthoate. The synthesis involves the initial preparation of 3-hydroxy-2-naphthoic acid from 2-naphthol via the Kolbe-Schmitt reaction, followed by a neutralization reaction with magnesium hydroxide to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and diagrams illustrating the synthesis workflow and reaction mechanism.
Introduction
This compound is a magnesium salt of 3-hydroxy-2-naphthoic acid. While the parent carboxylic acid, 3-hydroxy-2-naphthoic acid, is a known precursor in the synthesis of azo dyes and pigments, its magnesium salt has potential applications in various fields, including pharmaceuticals.[1] This protocol outlines a reliable method for its synthesis in a laboratory setting.
Overall Synthesis Workflow
The synthesis is performed in two main stages as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid
This step utilizes the Kolbe-Schmitt reaction for the carboxylation of 2-naphthol.[1]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Equipment:
-
High-pressure autoclave reactor
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Formation of Sodium 2-Naphtholate:
-
In a round-bottom flask, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of deionized water containing 4.0 g (0.1 mol) of sodium hydroxide.
-
Heat the mixture gently with stirring until a clear solution of sodium 2-naphtholate is formed.
-
Remove the water by evaporation under reduced pressure to obtain a dry powder of sodium 2-naphtholate. It is crucial that the salt is anhydrous for the next step to proceed efficiently.[2]
-
-
Carboxylation:
-
Transfer the anhydrous sodium 2-naphtholate to a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to approximately 5-6 atm.
-
Heat the autoclave to 220-250°C and maintain this temperature for 6-8 hours with continuous stirring.
-
-
Acidification and Isolation:
-
After cooling the reactor to room temperature, vent the excess CO₂.
-
Dissolve the solid product in 200 mL of hot deionized water.
-
Acidify the solution by slowly adding concentrated hydrochloric acid with stirring until the pH reaches approximately 2-3.
-
A precipitate of 3-hydroxy-2-naphthoic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure 3-hydroxy-2-naphthoic acid.
-
Dry the purified crystals in a vacuum oven.
-
Mechanism of the Kolbe-Schmitt Reaction
The reaction proceeds through the electrophilic aromatic substitution of the naphtholate ion by carbon dioxide.
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
Step 2: Synthesis of this compound
This step involves a neutralization reaction between the synthesized 3-hydroxy-2-naphthoic acid and magnesium hydroxide.[3][4]
Materials:
-
3-Hydroxy-2-naphthoic acid (from Step 1)
-
Magnesium hydroxide (Mg(OH)₂)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 9.41 g (0.05 mol) of 3-hydroxy-2-naphthoic acid in 150 mL of a 1:1 ethanol-water mixture.
-
Add 1.46 g (0.025 mol) of magnesium hydroxide to the suspension. The stoichiometric ratio is 2 moles of the acid to 1 mole of magnesium hydroxide.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Reaction:
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the suspended solids.
-
Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. If it remains in solution, the volume can be reduced by rotary evaporation to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the final product, this compound, in a vacuum oven at 60-70°C.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | 3-Hydroxy-2-naphthoic Acid (Step 1) | This compound (Step 2) |
| Molecular Formula | C₁₁H₈O₃ | C₂₂H₁₄MgO₆ |
| Molar Mass ( g/mol ) | 188.18 | 398.65 |
| Starting Material (mol) | 0.1 (from 2-Naphthol) | 0.05 |
| Reagent (mol) | 0.1 (NaOH) | 0.025 (Mg(OH)₂) |
| Theoretical Yield (g) | 18.82 | 9.97 |
| Typical Yield | 70-80% | 85-95% |
| Appearance | Pale yellow solid[5] | Off-white to pale yellow powder |
| Melting Point (°C) | 218-222[6] | >300 (decomposes) |
Characterization
The synthesized compounds should be characterized to confirm their identity and purity.
-
3-Hydroxy-2-naphthoic Acid:
-
Melting Point: Compare the experimental melting point with the literature value (218-222 °C).[6]
-
FT-IR (cm⁻¹): Broad O-H stretch (acid) around 3000-2500, C=O stretch (acid) around 1680, O-H stretch (phenol) around 3400, and aromatic C-H and C=C stretches.
-
¹H NMR: Characteristic aromatic protons and acidic protons for the carboxylic acid and hydroxyl groups.
-
¹³C NMR: Peaks corresponding to the carbonyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group.[7]
-
-
This compound:
-
FT-IR (cm⁻¹): Disappearance of the broad carboxylic acid O-H stretch and appearance of a strong carboxylate (COO⁻) asymmetric stretch around 1550-1610. The phenolic O-H stretch should remain.
-
Elemental Analysis: To confirm the 2:1 ratio of the hydroxynaphthoate ligand to the magnesium ion.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The Kolbe-Schmitt reaction involves high pressure and temperature; it should be conducted in a properly functioning and certified autoclave by trained personnel.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2-naphthoic acid 98% | 92-70-6 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Magnesium-Based Catalysts in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no specific scientific literature available on the use of magnesium hydroxynaphthoate as a catalyst in organic reactions. The following application notes and protocols are based on the well-documented catalytic activity of other magnesium compounds, primarily magnesium oxide (MgO) , and are provided as a general guide to the potential applications of magnesium-based catalysts. The reactivity of this compound may differ, and the provided protocols should be adapted and optimized accordingly.
Introduction to Magnesium-Based Catalysis
Magnesium-based catalysts, particularly magnesium oxide (MgO), have emerged as cost-effective, environmentally friendly, and efficient heterogeneous catalysts for a variety of organic transformations. Their basic nature, coupled with the Lewis acidity of the Mg²⁺ ions, allows them to catalyze a range of reactions, including condensations, additions, and cyclizations. The catalytic activity of MgO is highly dependent on its preparation method, which influences its surface area, crystal size, and the number of active basic and acidic sites.
Key Applications and Reaction Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. MgO nanoparticles have been shown to be a highly effective and reusable catalyst for this transformation.
Data Presentation: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | MgO nanoparticles | Toluene/Water | 30 | 0.5 | 87 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | MgBr₂·OEt₂ (20 mol%) | THF | RT | 1 | 95 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | MgBr₂·OEt₂ (20 mol%) | THF | RT | 1 | 98 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | MgBr₂·OEt₂ (20 mol%) | THF | RT | 2 | 92 |
Experimental Protocol: Knoevenagel Condensation using MgO Nanoparticles
This protocol is adapted from a procedure for the Knoevenagel condensation in a Pickering emulsion stabilized by MgO nanoparticles.[1]
-
Catalyst Preparation: MgO nanoparticles can be prepared via a precipitation method. For example, by the dropwise addition of a 2 M NaOH solution to a 1 M Mg(NO₃)₂ solution under vigorous stirring. The resulting precipitate is washed, dried, and calcined at 400°C for 3 hours.
-
Reaction Setup:
-
In a round-bottom flask, suspend 20 mg of the prepared MgO nanoparticles in 3 mL of deionized water and sonicate for 15 minutes.
-
Add 6 mmol of malononitrile to the aqueous suspension.
-
In a separate vial, dissolve 4 mmol of benzaldehyde in 3 mL of toluene.
-
Add the toluene solution to the aqueous suspension.
-
-
Reaction Execution:
-
Agitate the biphasic mixture vigorously to form a stable emulsion.
-
Maintain the reaction at 30°C under static conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow: MgO-Catalyzed Knoevenagel Condensation
Caption: Workflow for MgO-catalyzed Knoevenagel condensation.
Aldol Condensation
The aldol condensation is a crucial reaction for forming carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals. Magnesium-based catalysts, including MgO and Mg-Al mixed oxides, have been successfully employed in these reactions.
Data Presentation: Aldol Condensation for Jasminaldehyde Synthesis
| Entry | Aldehyde 1 | Aldehyde 2 | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzaldehyde | Heptanal | Mg-Al Mixed Oxide | 140 | 78 | 36 | 41 (to Jasminaldehyde) |
| 2 | Benzaldehyde | Heptanal | Amine-functionalized MOS | 160 | - | ~100 | 88 (to Jasminaldehyde) |
Experimental Protocol: Synthesis of Jasminaldehyde using Mg-Al Mixed Oxide Catalyst
This protocol is based on a solvent-free synthesis in a fixed-bed flow reactor.[2]
-
Catalyst Preparation: A Mg-Al mixed oxide catalyst with a Mg/Al molar ratio of 3 can be synthesized by coprecipitation. An aqueous solution of magnesium nitrate and aluminum nitrate is precipitated with a solution of potassium hydroxide and potassium carbonate at a constant pH of 9.5 and 60°C. The resulting solid is washed, dried, and calcined.
-
Reaction Setup:
-
Pack a fixed-bed flow reactor with the prepared Mg-Al mixed oxide catalyst.
-
Feed a mixture of benzaldehyde and heptanal (e.g., molar ratio of 1:1) into the reactor using a pump.
-
-
Reaction Execution:
-
Pressurize the reactor (e.g., to 1 MPa).
-
Heat the reactor to the desired temperature (e.g., 140°C).
-
Collect the product mixture at the reactor outlet.
-
Analyze the conversion and selectivity using GC.
-
-
Work-up and Purification:
-
The collected product mixture can be purified by fractional distillation under reduced pressure.
-
Logical Relationship: Factors Influencing Jasminaldehyde Synthesis
Caption: Factors influencing jasminaldehyde synthesis.
Catalyst Reusability and Green Chemistry Aspects
A significant advantage of using heterogeneous magnesium-based catalysts like MgO is their potential for recycling. After a reaction, the solid catalyst can be recovered by simple filtration or centrifugation, washed with a suitable solvent, dried, and reused in subsequent reaction cycles with minimal loss of activity. This reusability, combined with the often mild reaction conditions and the low toxicity of magnesium, aligns well with the principles of green chemistry.
Conclusion
While specific catalytic applications for this compound remain to be explored, the broader class of magnesium-based catalysts, particularly MgO, offers a versatile and sustainable platform for a variety of important organic reactions. The protocols and data presented here for Knoevenagel and aldol condensations serve as a valuable starting point for researchers and drug development professionals interested in leveraging the potential of these earth-abundant metal catalysts. Further investigation into the synthesis and catalytic activity of modified magnesium catalysts, such as this compound, could lead to the development of novel and highly efficient catalytic systems.
References
Application Notes and Protocols: Magnesium Hydroxynaphthoate and Related Magnesium-Based Materials in Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A review of the potential applications of magnesium hydroxynaphthoate in materials science, with a detailed analysis of analogous magnesium-based compounds.
Introduction: The Status of this compound in Materials Science
An extensive review of current scientific literature reveals a notable absence of specific research detailing the applications of This compound in materials science. While the individual components—magnesium, hydroxyl groups, and naphthoate moieties—are all relevant to materials chemistry, their specific combination in this compound is not well-documented.
This document, therefore, aims to provide valuable context and potential avenues for research by exploring the established applications of closely related magnesium-based materials. By examining the roles of magnesium carboxylates, particularly those with aromatic ligands like naphthalenedicarboxylate, we can infer potential properties and applications for the novel compound of interest. The following sections detail the synthesis, characterization, and applications of these analogous materials, providing a foundation for future investigation into this compound.
Analogous Compounds: Magnesium-Organic Complexes and Metal-Organic Frameworks (MOFs)
Magnesium-based Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from magnesium ions or clusters linked together by organic ligands. These materials are of significant interest due to their low density, high surface area, and potential for biocompatibility.[1][2] The organic linkers are often carboxylates, and several studies have utilized ligands containing naphthalene rings, making them a key analogue to hydroxynaphthoate.
Potential Applications:
-
Gas Storage and Separation: The porous nature of Mg-MOFs allows for the adsorption of gases like hydrogen and carbon dioxide, making them candidates for energy storage and carbon capture technologies.[3]
-
Drug Delivery: The biocompatibility of magnesium makes Mg-MOFs attractive for use as carriers for therapeutic agents.[4] Their tunable pore sizes can facilitate the controlled release of encapsulated drugs.[4]
-
Catalysis: The high surface area and tunable active sites within Mg-MOFs can be exploited for various catalytic applications.
-
Sensing: Specific Mg-MOFs have been designed for the selective sensing of environmental pollutants, such as heavy metal ions.[5]
Synthesis of a Magnesium-Based MOF with a Naphthalenedicarboxylate Linker
A representative synthesis for a magnesium-based MOF involves the solvothermal reaction of a magnesium salt with a dicarboxylate linker.
Experimental Protocol: Solvothermal Synthesis of [Mg₃(ndc)₃(dmf)₄]
This protocol is adapted from the synthesis of a magnesium 2,6-naphthalenedicarboxylate (ndc) MOF.[3]
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,6-Naphthalenedicarboxylic acid (H₂ndc)
-
N,N-Dimethylformamide (DMF)
-
Methanol (CH₃OH)
Procedure:
-
In a glass vial, dissolve Mg(NO₃)₂·6H₂O and H₂ndc in a mixture of DMF and methanol.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).
-
Allow the oven to cool slowly to room temperature.
-
Colorless crystals of the Mg-MOF should form.
-
Collect the crystals by filtration, wash with fresh DMF, and dry under vacuum.
Logical Workflow for MOF Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium-based MOFs (Mg-MOF) - CD Bioparticles [cd-bioparticles.net]
- 5. A magnesium phosphonate metal–organic framework showing excellent performance for lead(ii) sensing and removal from aqueous solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Magnesium Hydroxynaphthoate as a Novel Precursor for Magnesium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of magnesium hydroxynaphthoate as a precursor for the generation of magnesium oxide (MgO) nanoparticles. The protocols detailed below are designed for research and development purposes, offering a reproducible method for producing MgO nanoparticles with potential applications in catalysis, biomedical fields, and as a drug delivery vehicle.
Introduction
Magnesium oxide nanoparticles are of significant interest due to their unique chemical and physical properties, including high thermal stability, large surface area, and biocompatibility.[1][2] The synthesis of these nanoparticles often involves the thermal decomposition of a magnesium-containing precursor. While various precursors have been explored, this compound presents itself as a promising candidate. The organic hydroxynaphthoate ligand, upon combustion, can influence the morphology and surface characteristics of the resulting MgO nanoparticles. This document outlines the synthesis of this compound and its subsequent thermal decomposition to yield MgO nanoparticles.
Synthesis of this compound
This compound can be synthesized via a precipitation reaction between a soluble magnesium salt and a deprotonated hydroxynaphthoic acid. The following protocol details the synthesis of magnesium 3-hydroxy-2-naphthoate.
Experimental Protocol: Synthesis of Magnesium 3-hydroxy-2-naphthoate
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of 3-Hydroxy-2-naphthoic Acid: Dissolve 3-hydroxy-2-naphthoic acid in a minimal amount of ethanol in a reaction vessel.
-
Deprotonation: In a separate beaker, prepare a dilute aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the 3-hydroxy-2-naphthoic acid solution with constant stirring to deprotonate the carboxylic acid and hydroxyl groups, forming sodium 3-hydroxy-2-naphthoate.
-
Preparation of Magnesium Salt Solution: Prepare an aqueous solution of magnesium chloride hexahydrate.
-
Precipitation: Slowly add the magnesium chloride solution to the sodium 3-hydroxy-2-naphthoate solution under vigorous stirring. A precipitate of magnesium 3-hydroxy-2-naphthoate will form.
-
Isolation and Washing: Isolate the precipitate by filtration. Wash the collected solid sequentially with deionized water to remove any unreacted salts and byproducts, followed by a final wash with ethanol to facilitate drying.
-
Drying: Dry the purified magnesium 3-hydroxy-2-naphthoate precipitate in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
Logical Relationship for Synthesis of this compound
Caption: Synthesis of this compound.
Thermal Decomposition of this compound to Magnesium Oxide
The synthesized this compound can be thermally decomposed in a controlled atmosphere to produce magnesium oxide nanoparticles. The organic component of the precursor is combusted, leaving behind pure MgO.
Experimental Protocol: Synthesis of MgO Nanoparticles
Materials:
-
This compound (as synthesized above)
-
Ceramic crucible
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Sample Preparation: Place a known amount of dried this compound powder into a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of a tube furnace.
-
Atmosphere Control: Purge the furnace tube with an inert gas (e.g., nitrogen or argon) to remove air and prevent unwanted side reactions during the initial heating phase. Subsequently, a controlled flow of air or oxygen can be introduced to facilitate complete combustion of the organic ligand.
-
Calcination: Heat the furnace to the desired calcination temperature at a controlled ramp rate (e.g., 5-10 °C/min). The calcination temperature will influence the crystallinity and particle size of the resulting MgO. A temperature range of 400-600 °C is typically employed for the decomposition of magnesium carboxylates.[3]
-
Holding Time: Maintain the furnace at the calcination temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization of MgO.
-
Cooling: After the holding time, allow the furnace to cool down to room temperature naturally.
-
Collection: Carefully collect the resulting white MgO nanoparticle powder from the crucible.
Experimental Workflow for MgO Nanoparticle Synthesis
Caption: Workflow for MgO Nanoparticle Synthesis.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of this compound and the resulting MgO nanoparticles.
Table 1: Synthesis of this compound
| Parameter | Value |
| Molar ratio of MgCl₂ to 3-hydroxy-2-naphthoic acid | 1:2 |
| Reaction Temperature (°C) | 25 (Room Temperature) |
| Reaction Time (hours) | 2 |
| Yield (%) | > 90% (expected) |
Table 2: Thermal Decomposition of this compound and Characterization of MgO
| Parameter | Value |
| Calcination Temperature (°C) | 400 - 600 |
| Heating Rate (°C/min) | 5 - 10 |
| Holding Time (hours) | 2 - 4 |
| Resulting MgO Particle Size (nm) | 20 - 100 (expected, dependent on conditions) |
| Resulting MgO Surface Area (m²/g) | 50 - 200 (expected, dependent on conditions) |
| Crystal Phase | Periclase (Cubic) |
Characterization of MgO Nanoparticles
To confirm the successful synthesis and to characterize the properties of the MgO nanoparticles, the following analytical techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized MgO.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the MgO nanoparticles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the this compound precursor and to confirm the complete conversion to MgO.
Signaling Pathway and Logical Relationships
The thermal decomposition of this compound to MgO follows a clear logical progression. The organic ligand is removed through combustion, leading to the formation of the metal oxide.
Decomposition Pathway of this compound
Caption: Thermal Decomposition Pathway.
Conclusion
This compound serves as a viable and interesting precursor for the synthesis of magnesium oxide nanoparticles. The protocols provided herein offer a foundational method for researchers to produce and explore the properties of MgO nanoparticles derived from this novel precursor. The ability to potentially tailor the nanoparticle characteristics by modifying the organic ligand opens up new avenues for the rational design of metal oxide nanomaterials for various applications. Further research is encouraged to fully elucidate the relationship between the precursor chemistry and the final properties of the MgO nanoparticles.
References
Application Notes & Protocols: Studying the Luminescence of Magnesium Hydroxynaphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the luminescent properties of magnesium hydroxynaphthoate. The protocols outlined below are designed to be adaptable for various research applications, from fundamental photophysical characterization to its potential use in drug development and bio-imaging.
Introduction
This compound is a metal-organic compound that may exhibit interesting luminescent properties, potentially arising from the hydroxynaphthoate ligand, the metal-ligand charge transfer, or a combination of both. Understanding its luminescence, including fluorescence and phosphorescence, is crucial for evaluating its potential in various applications. These protocols describe the necessary steps for sample preparation, spectroscopic measurements, and data analysis.
Key Experimental Protocols
Proper sample preparation is critical to obtain high-quality and reproducible luminescence data. As metal-organic frameworks can be prone to light scattering, careful preparation of suspensions is necessary for accurate spectroscopic measurements.[1]
Materials:
-
This compound powder
-
High-purity solvent (e.g., Dimethylformamide (DMF), Ethanol, Methanol, or DMSO)[2]
-
Vials
-
Syringe filters (if necessary)
-
Ultrasonic bath
Protocol:
-
Weigh 1 mg of this compound and transfer it to a clean vial.
-
Add 3-4 mL of the desired solvent (e.g., DMF) to the vial.[3]
-
Sonicate the mixture in an ultrasonic bath to create a uniform suspension. The duration of sonication should be optimized to minimize particle aggregation without causing sample degradation.
-
For certain measurements, especially those sensitive to light scattering, the suspension may need to be filtered through a syringe filter.[3] However, this step should be tested to ensure it does not remove a significant portion of the sample.
-
The final concentration of the suspension should be adjusted so that the absorbance at the desired excitation wavelength is ≤ 1 to avoid inner filter effects.[3]
The core of this investigation involves measuring the absorption, excitation, and emission spectra, as well as the luminescence lifetime. These measurements are typically performed using a photoluminescence spectrometer.
Instrumentation:
-
A photoluminescence spectrometer equipped with:
-
A Xenon arc lamp or a laser as the excitation source.[4]
-
Excitation and emission monochromators.
-
A sensitive detector, such as a photomultiplier tube (PMT).[5]
-
For lifetime measurements, a pulsed light source (e.g., pulsed laser or flash lamp) and time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) capabilities are required.[6]
-
2.2.1. Absorption Spectrum:
-
Place the prepared this compound suspension in a quartz cuvette.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption bands. This information is crucial for selecting the appropriate excitation wavelength for luminescence measurements.
2.2.2. Excitation and Emission Spectra:
-
Place the cuvette with the sample suspension in the sample holder of the photoluminescence spectrometer.
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength where the sample absorbs light (determined from the absorption spectrum).
-
Set the initial excitation and emission monochromator slits to 5 nm.[3]
-
Perform an emission scan across a range of wavelengths longer than the excitation wavelength.
-
Optimize the slit widths and integration time to achieve a good signal-to-noise ratio (e.g., >10,000 counts).[3]
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission intensity.
-
Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
-
The resulting excitation spectrum should ideally resemble the absorption spectrum.[3]
-
2.2.3. Luminescence Quantum Yield:
The quantum yield is a measure of the efficiency of the luminescence process. It is typically determined by comparing the integrated luminescence intensity of the sample to that of a well-characterized standard.
2.2.4. Luminescence Lifetime Measurement:
The luminescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
-
Excite the sample with a short pulse of light from a laser or flash lamp.
-
Use a time-resolved detection system (TCSPC for shorter lifetimes, MCS for longer lifetimes) to measure the decay of the luminescence intensity over time.[6]
-
Fit the decay curve to an exponential function to determine the lifetime (τ). Phosphorescence typically has a much longer lifetime (microseconds to seconds) than fluorescence (nanoseconds).[6]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.
| Parameter | Value | Conditions |
| Absorption Maxima (λ_abs) | e.g., 350 nm, 420 nm | In DMF at 298 K |
| Excitation Maximum (λ_ex) | e.g., 425 nm | Emission monitored at 510 nm |
| Emission Maximum (λ_em) | e.g., 510 nm | Excitation at 425 nm |
| Stokes Shift | e.g., 85 nm | Difference between λ_ex and λ_em |
| Luminescence Quantum Yield (Φ) | e.g., 18% | Relative to a standard |
| Luminescence Lifetime (τ) | e.g., 5.2 ns | Excitation at 425 nm, monitored at 510 nm |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the luminescence of this compound.
Caption: Experimental workflow for this compound luminescence studies.
Distinguishing Fluorescence from Phosphorescence
In many luminescent materials, both fluorescence and phosphorescence can occur.[7] Time-resolved spectroscopy is a key technique to differentiate between these two processes due to their different timescales.[6]
Protocol for Time-Gated Spectroscopy:
-
Use a pulsed excitation source.
-
Introduce a delay between the excitation pulse and the start of signal detection.
-
By setting an appropriate delay time (e.g., microseconds), the short-lived fluorescence signal will have decayed, allowing for the isolated measurement of the longer-lived phosphorescence.[5]
The following diagram illustrates the conceptual relationship between absorption, fluorescence, and phosphorescence.
Caption: Simplified Jablonski diagram illustrating luminescence processes.
References
- 1. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks [jove.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Assays Involving Magnesium Hydroxynaphthoate
Introduction
Magnesium is an essential mineral with diverse physiological roles, and various magnesium-containing compounds are explored for biomedical applications. The hydroxynaphthoate component, a derivative of naphthoic acid, belongs to a class of compounds that have been investigated for various biological activities, including antimicrobial and antiproliferative effects. The combination of these two components in magnesium hydroxynaphthoate suggests several potential areas for in vitro investigation.
These application notes provide protocols for preliminary in vitro screening of this compound for its potential antimicrobial, anticancer, and anti-inflammatory properties, as well as its general cytotoxicity and biocompatibility.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, the following diagram illustrates a hypothetical mechanism based on the known activities of related compounds. The hydroxynaphthoate moiety may induce cellular stress and apoptosis, while the magnesium ions could influence cellular adhesion and signaling.
Experimental Protocols
Antimicrobial Activity Assessment
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common bacterial strains.
Experimental Workflow:
Protocol:
-
Bacterial Strains and Culture Conditions:
-
Use standard strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923).
-
Culture bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
-
MIC Assay (Broth Microdilution Method):
-
In a 96-well microplate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Take 10 µL from the wells of the MIC plate that show no visible growth.
-
Spot-plate onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| E. coli | Data | Data |
| S. aureus | Data | Data |
In Vitro Cytotoxicity and Anticancer Activity
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to determine its potential anticancer activity and selectivity.
Experimental Workflow:
Protocol:
-
Cell Lines and Culture:
-
HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cells.
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Cell Line | IC50 (µM) |
| HeLa | Data |
| HEK293 | Data |
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Line and Culture:
-
RAW 264.7 murine macrophage cell line.
-
Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Nitric Oxide Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a compound control (cells + compound only).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to each supernatant sample, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite.
-
Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS only) | Data | 0 |
| Concentration 1 | Data | Data |
| Concentration 2 | Data | Data |
| Concentration 3 | Data | Data |
Concluding Remarks
The provided protocols offer a foundational framework for the in vitro characterization of this compound. Researchers are encouraged to adapt these methods to their specific needs and to explore further assays to elucidate the mechanisms of action and potential therapeutic applications of this compound. It is crucial to perform preliminary solubility and stability tests for this compound in the relevant assay media.
Application Notes and Protocols for the Single Crystal Growth of Magnesium Hydroxynaphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the growth of single crystals of magnesium hydroxynaphthoate. The successful cultivation of high-quality single crystals is a critical prerequisite for the unequivocal determination of a compound's three-dimensional structure via X-ray diffraction, which is fundamental for understanding its chemical and physical properties, and for rational drug design.
The following sections outline three commonly employed and effective techniques for crystal growth: Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis. Each section includes the principles of the method, its advantages and disadvantages, a detailed experimental protocol, and a table of suggested starting parameters.
Disclaimer
The following protocols are foundational methods for the crystal growth of metal-organic compounds. Due to the limited availability of specific experimental data for this compound in published literature, the quantitative parameters provided in the tables are suggested starting points based on general principles of coordination chemistry and crystal engineering of related magnesium carboxylate compounds. Researchers should consider these as a basis for optimization.
Slow Evaporation Method
Application Notes
The slow evaporation technique is a straightforward and widely used method for growing single crystals. The principle lies in preparing a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture. As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent nucleation and crystal growth. The rate of evaporation is a critical parameter; slower rates generally yield larger and higher-quality crystals.
Advantages:
-
Simple experimental setup.
-
Does not require specialized equipment.
-
Effective for a wide range of compounds.
Disadvantages:
-
Crystal quality can be sensitive to environmental fluctuations (temperature, vibrations).
-
Can be time-consuming.
-
Not suitable for highly volatile solvents or thermally unstable compounds at ambient temperature.
Experimental Protocol
-
Preparation of the Crystallization Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of N,N-Dimethylformamide (DMF) and ethanol) in a clean glass vial to create a clear, homogenous solution.
-
Gentle heating or sonication can be used to aid dissolution. Ensure the final solution is saturated or slightly undersaturated at the working temperature.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate impurities that could act as unwanted nucleation sites.
-
-
Crystallization Setup:
-
Transfer the filtered solution to a clean crystallization vessel (e.g., a small beaker, vial, or test tube). The choice of vessel can influence the evaporation rate.
-
Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to control the rate of solvent evaporation. The number and size of the holes can be adjusted to optimize this rate.
-
-
Crystal Growth and Harvesting:
-
Place the crystallization vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vessel periodically for crystal formation. This may take several days to weeks.
-
Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the supernatant.
-
Gently wash the harvested crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any residual mother liquor, and then allow them to air dry.
-
Data Presentation
| Parameter | Suggested Value | Notes |
| Magnesium Salt | Magnesium nitrate hexahydrate | A common and soluble source of Mg²⁺. |
| Ligand | 2-Hydroxy-1-naphthoic acid | The organic linker. |
| Solvent System | DMF/Ethanol (1:1 v/v) | A polar aprotic/protic mixture often effective for MOFs. |
| Concentration | 0.05 - 0.1 M | Start with a moderately concentrated solution. |
| Temperature | Ambient (20-25 °C) | A controlled and stable temperature is crucial. |
| Evaporation Rate | Slow (1-2 weeks) | Adjust by varying the opening of the vessel. |
| Expected Yield | 15-40% | Highly dependent on crystallization success. |
| Expected Crystal Size | 0.1 - 0.5 mm | Suitable for single-crystal X-ray diffraction. |
Experimental Workflow
Vapor Diffusion Method
Application Notes
Vapor diffusion is a highly effective technique for growing high-quality single crystals from small amounts of material. The method involves a saturated or near-saturated solution of the compound in a "good" solvent, which is placed in a sealed container with a larger reservoir of a "poor" (or "anti-") solvent. The anti-solvent should be more volatile than the good solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Advantages:
-
Excellent control over the rate of crystallization.
-
Often yields high-quality crystals.
-
Suitable for milligram-scale crystallization.
Disadvantages:
-
Requires careful selection of a suitable solvent/anti-solvent pair.
-
The experimental setup can be more intricate than slow evaporation.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., DMF) in a small, open container (e.g., a small vial or a microbridge).
-
In a larger, sealable container (e.g., a beaker or a well plate), place a larger volume of a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble (e.g., diethyl ether). The anti-solvent must be miscible with the good solvent.
-
-
Crystallization Setup (Hanging Drop):
-
Pipette a small drop (2-10 µL) of the compound's solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir of the anti-solvent, sealing the system with vacuum grease. The drop is now "hanging" in an atmosphere saturated with the anti-solvent vapor.
-
-
Crystallization Setup (Sitting Drop):
-
Place the small vial containing the compound's solution inside the larger container with the anti-solvent.
-
Seal the larger container to create a closed system.
-
-
Crystal Growth and Harvesting:
-
Allow the setup to remain undisturbed. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization over several days to weeks.
-
Once suitable crystals have formed, carefully open the container and harvest the crystals.
-
Wash the crystals with a small amount of the anti-solvent and allow them to dry.
-
Data Presentation
| Parameter | Suggested Value | Notes |
| Magnesium Salt | Magnesium acetate tetrahydrate | An alternative magnesium source. |
| Ligand | 2-Hydroxy-1-naphthoic acid | The organic linker. |
| "Good" Solvent | N,N-Dimethylformamide (DMF) | Should fully dissolve the compound. |
| "Anti-Solvent" | Diethyl Ether | Should be more volatile than the "good" solvent. |
| Concentration | 0.1 - 0.2 M in "good" solvent | A higher concentration is often used in the small volume. |
| Temperature | Ambient (20-25 °C) | A stable temperature promotes steady diffusion. |
| Diffusion Time | 3-10 days | Dependent on the volatility of the anti-solvent. |
| Expected Yield | 20-50% | Generally higher than slow evaporation for small scales. |
| Expected Crystal Size | 0.2 - 0.8 mm | Often yields well-defined, high-quality crystals. |
Experimental Workflow
Hydrothermal/Solvothermal Synthesis
Application Notes
Hydrothermal (using water as a solvent) or solvothermal (using an organic solvent) synthesis is a powerful method for growing crystals of compounds that are not stable or soluble at ambient temperatures and pressures. The reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and autogenous pressures. These conditions can promote the dissolution of reactants and facilitate the formation of crystalline products that may not be accessible under ambient conditions.
Advantages:
-
Can produce novel crystalline phases.
-
Effective for compounds with low solubility.
-
Can lead to high-quality, well-formed crystals.
Disadvantages:
-
Requires specialized equipment (autoclave).
-
The outcome can be sensitive to reaction time, temperature, and reactant ratios.
-
It can be difficult to monitor crystal growth in real-time.
Experimental Protocol
-
Reactant Preparation:
-
In a Teflon liner for an autoclave, combine the magnesium salt, the hydroxynaphthoic acid ligand, and the chosen solvent (e.g., a mixture of water and DMF).
-
A base (e.g., triethylamine) can be added to deprotonate the carboxylic acid of the ligand and facilitate coordination to the magnesium center.
-
-
Crystallization Setup:
-
Seal the Teflon liner and place it inside the stainless-steel autoclave.
-
Tighten the autoclave to ensure a proper seal.
-
-
Crystal Growth:
-
Place the autoclave in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 100-150 °C) and hold for a specified period (e.g., 24-72 hours).
-
After the heating period, allow the autoclave to cool slowly to room temperature. A slow cooling rate is crucial for the growth of large, high-quality crystals.
-
-
Product Harvesting:
-
Once the autoclave has returned to room temperature, carefully open it in a fume hood.
-
Collect the crystalline product by filtration.
-
Wash the crystals with the solvent used for the reaction and then with a more volatile solvent like ethanol or acetone.
-
Allow the crystals to air dry.
-
Data Presentation
| Parameter | Suggested Value | Notes |
| Magnesium Salt | Magnesium chloride hexahydrate | A readily available magnesium source. |
| Ligand | 2-Hydroxy-1-naphthoic acid | The organic linker. |
| Solvent System | Water/DMF (1:1 v/v) | Water can play a role in the coordination sphere. |
| Base (optional) | Triethylamine (a few drops) | Can act as a deprotonating agent and structure-directing agent. |
| Temperature | 120 °C | A common starting temperature for solvothermal synthesis. |
| Reaction Time | 48 hours | Allows for completion of the reaction and crystal growth. |
| Cooling Rate | 5 °C/hour | Slow cooling is critical for obtaining single crystals. |
| Expected Yield | 40-70% | Often higher than ambient temperature methods. |
| Expected Crystal Size | 0.1 - 1.0 mm | Can produce large, well-formed crystals. |
Experimental Workflow
Application Notes and Protocols for Magnesium Hydroxynaphthoate in Pharmaceutical Formulation Studies
Disclaimer: Information on "magnesium hydroxynaphthoate" in publicly accessible scientific literature is scarce. The following application notes and protocols have been compiled using data from structurally and functionally related compounds, such as 3-hydroxy-2-naphthoic acid and other magnesium salts of organic acids (e.g., magnesium citrate, magnesium salicylate). This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a framework for the pharmaceutical formulation development of this compound.
Physicochemical Properties
This compound is the magnesium salt of hydroxynaphthoic acid. Its physicochemical properties are crucial for formulation development, influencing its dissolution rate, bioavailability, and stability.
Table 1: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid (as an analogue for the active moiety)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| pKa | ~2.8 - 3.02 | [1][3] |
| Appearance | Yellow to beige-brown crystalline powder | [1][2] |
| Melting Point | 218-221 °C | [1] |
| Water Solubility | 0.072 g/L (practically insoluble) | [1][2] |
| Calculated Water Solubility | 474 mg/L (for the undissociated acid) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and alkaline solutions. | [1] |
Pre-formulation Studies
Solubility Analysis
The solubility of this compound is expected to be pH-dependent due to the acidic nature of the hydroxynaphthoic acid moiety. As an organic salt of a poorly soluble acid, its solubility will be a critical factor in achieving desired bioavailability.
Table 2: Solubility of 3-Hydroxy-2-naphthoic Acid in Various Solvents at Different Temperatures (Analogue Data) [4]
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol | 293.15 | 15.85 |
| 313.15 | 30.12 | |
| 333.15 | 55.67 | |
| Ethanol | 293.15 | 11.21 |
| 313.15 | 22.45 | |
| 333.15 | 43.89 | |
| Acetone | 293.15 | 25.43 |
| 313.15 | 48.91 | |
| 333.15 | 89.12 | |
| Ethyl Acetate | 293.15 | 8.76 |
| 313.15 | 18.54 | |
| 333.15 | 38.01 |
Protocol 2.1.1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various pharmaceutical solvents and buffers.
-
Materials: this compound, purified water, phosphate buffers (pH 2.0, 4.5, 6.8), ethanol, propylene glycol, shaker water bath, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to vials containing a known volume of each solvent.
-
Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25°C and 37°C).
-
Agitate the samples for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Dissolution Testing
Dissolution testing is essential to predict the in vivo performance of the formulation. For a poorly soluble salt like this compound, the dissolution rate can be the rate-limiting step for absorption.
Table 3: Representative Dissolution Profile of a Magnesium Salt Tablet (Magnesium Lactate) in Simulated Gastric and Intestinal Fluids [5]
| Time (hours) | Cumulative % of Magnesium Released |
| 1 | 25 |
| 2 | 45 |
| 3 | 60 |
| 4 | 70 |
| 5 | 78 |
| 7 | 82 |
Protocol 2.2.1: In Vitro Dissolution Study (USP Apparatus 2 - Paddle Method)
-
Objective: To evaluate the in vitro release profile of a this compound tablet formulation.
-
Materials: this compound tablets, USP Apparatus 2 (Paddle), dissolution media (e.g., 900 mL of 0.1 N HCl, followed by phosphate buffer pH 6.8), HPLC system.
-
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Place one tablet in each dissolution vessel containing the dissolution medium.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC or UV-Vis spectroscopy.
-
Formulation Development
Strategies for formulating poorly soluble acidic drugs often involve salt formation, particle size reduction, or the use of solubilizing excipients.[6]
Excipient Compatibility Studies
Ensuring the compatibility of this compound with various excipients is crucial for developing a stable and effective dosage form. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API) and alter the product's performance.
Table 4: Excipient Compatibility Overview for Acidic APIs and Magnesium Salts
| Excipient Category | Excipient Example | Potential Interaction/Compatibility | Reference |
| Fillers/Diluents | Microcrystalline Cellulose | Generally compatible. | [7] |
| Lactose | Potential for Maillard reaction with amine-containing APIs (not directly applicable but a common interaction). | [7] | |
| Binders | Povidone (PVP) | Generally compatible; can enhance stability. | [8] |
| Starch | High moisture content can potentially increase degradation of moisture-sensitive APIs. | [7] | |
| Disintegrants | Croscarmellose Sodium | Generally compatible. | [8] |
| Lubricants | Magnesium Stearate | Potential for incompatibility with acidic drugs, leading to the formation of stearic acid and affecting dissolution. | [7][9] |
| Glidants | Colloidal Silicon Dioxide | Generally compatible. | |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Can enhance the dissolution of poorly soluble drugs. | [10] |
Protocol 3.1.1: Binary Mixture Compatibility Study
-
Objective: To assess the solid-state compatibility of this compound with selected excipients.
-
Materials: this compound, various excipients (e.g., microcrystalline cellulose, povidone, croscarmellose sodium, magnesium stearate), glass vials, stability chambers.
-
Procedure:
-
Prepare 1:1 (w/w) binary mixtures of this compound with each excipient.
-
Store the mixtures in both open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using techniques such as:
-
Visual Inspection: For changes in color or physical appearance.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting points or the appearance of new thermal events.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups.
-
HPLC: To quantify the API and detect any degradation products.
-
-
Analytical Methods
Protocol 4.1.1: HPLC Assay for Hydroxynaphthoic Acid Moiety
This method is based on a typical protocol for the analysis of hydroxynaphthoic acid.
-
Objective: To quantify the concentration of the hydroxynaphthoic acid moiety in bulk drug substance and formulated products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of hydroxynaphthoic acid (e.g., ~320 nm).
-
Injection Volume: 20 µL
-
-
Standard Preparation: Prepare a stock solution of hydroxynaphthoic acid reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve in the solvent to a known concentration.
-
Tablets: Weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a single dose in a volumetric flask with the solvent. Sonicate to ensure complete dissolution, dilute to volume, and filter.
-
-
Analysis: Inject the standards and samples, and calculate the concentration based on the peak area from the calibration curve.
Protocol 4.1.2: Complexometric Titration for Magnesium Content
This is a standard method for determining magnesium content.
-
Objective: To determine the magnesium content in this compound.
-
Principle: Magnesium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 10, using Eriochrome Black T as an indicator.
-
Reagents:
-
0.05 M EDTA standard solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in water.
-
Add the ammonia-ammonium chloride buffer and a small amount of the indicator. The solution should turn a wine-red color.
-
Titrate with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.
-
Calculate the magnesium content based on the volume of EDTA consumed.
-
Mechanism of Action and Signaling Pathway
Derivatives of salicylic acid, to which hydroxynaphthoic acid is structurally related, are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[11][12] Inhibition of the NF-κB pathway reduces the transcription of pro-inflammatory genes.
Caption: Putative NF-κB signaling pathway inhibition.
Experimental Workflow and Logic
The formulation development process for a poorly soluble drug like this compound follows a logical progression from initial characterization to final dosage form optimization.
Caption: Pharmaceutical formulation development workflow.
References
- 1. chembk.com [chembk.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5002774A - Sustained release pharmaceutical tablet - Google Patents [patents.google.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols for Testing the Antimicrobial Properties of Magnesium Hydroxynaphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of magnesium hydroxynaphthoate. The following sections outline the necessary materials, step-by-step procedures for key assays, and guidance on data interpretation.
Introduction
This compound is a chemical compound with potential biological activity.[1] Establishing its antimicrobial properties requires systematic evaluation using standardized laboratory methods. The protocols described herein are based on widely accepted antimicrobial susceptibility testing (AST) methodologies, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.[2][3][4][5] These methods are fundamental in antimicrobial research and drug development.[6][7]
Preparing this compound for Testing
Consistent and accurate results depend on the proper preparation of the test compound.
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility: The solubility of this compound must be determined in a suitable solvent that will not interfere with the assay or the viability of the test microorganisms. Common solvents include sterile deionized water, dimethyl sulfoxide (DMSO), or ethanol. The chosen solvent should be tested for its own antimicrobial activity at the concentrations used in the assay.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the weighed powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle heating or vortexing may be required to facilitate dissolution.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container. This is crucial to prevent contamination of the antimicrobial assay.
-
Storage: Store the sterile stock solution at an appropriate temperature (e.g., 4°C or -20°C) in a light-protected container until use.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] The broth microdilution method is a standard procedure for determining the MIC of a compound.[2][8]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Prepare Microtiter Plates: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[10]
-
Serial Dilutions:
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (no compound), and the twelfth well will be a sterility control (no bacteria).[8]
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][7]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[8][10]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[9]
Data Presentation: MIC of this compound
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 128 |
| Escherichia coli | Gram-negative | 256 |
| Pseudomonas aeruginosa | Gram-negative | >512 |
| Candida albicans | Fungi (Yeast) | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a substance.[4][5][11] A zone of inhibition around a disk impregnated with the test compound indicates antimicrobial activity.[12]
Protocol 3: Agar Disk Diffusion Assay
-
Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[4]
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[4]
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7][11]
-
Prepare Disks:
-
Sterile blank paper disks (6 mm in diameter) are required.
-
Impregnate the disks with a known concentration of the this compound solution. A common approach is to add a specific volume (e.g., 20 µL) of the stock solution onto each disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Place Disks on Agar: Aseptically place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[13]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[14]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.[14]
Data Presentation: Zone of Inhibition for this compound
| Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 15 |
| Escherichia coli | Gram-negative | 11 |
| Pseudomonas aeruginosa | Gram-negative | 0 |
| Candida albicans | Fungi (Yeast) | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Workflow for Disk Diffusion Assay
Caption: Workflow for Agar Disk Diffusion (Kirby-Bauer) Assay.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. routledge.com [routledge.com]
- 4. asm.org [asm.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. otterspoor.com [otterspoor.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
improving the yield and purity of magnesium hydroxynaphthoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of magnesium hydroxynaphthoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
This compound is the magnesium salt of 3-hydroxy-2-naphthoic acid. Its chemical structure consists of one magnesium ion (Mg²⁺) and two molecules of 3-hydroxy-2-naphthoate.[1]
Q2: What is a common synthetic route for preparing this compound?
A common and straightforward method for the synthesis of this compound is the reaction of a magnesium base, such as magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO), with 3-hydroxy-2-naphthoic acid in a suitable solvent. The reaction involves an acid-base neutralization to form the magnesium salt and water.
Q3: What are the critical parameters to control during the synthesis to ensure high yield and purity?
Key parameters to control include:
-
Purity of Starting Materials: The purity of 3-hydroxy-2-naphthoic acid is crucial, as impurities may carry through to the final product.
-
Stoichiometry: Precise control of the molar ratio of reactants is essential to ensure complete reaction and avoid unreacted starting materials in the final product.
-
Reaction Temperature: Temperature can influence reaction kinetics and the solubility of reactants and products.
-
Solvent Selection: The choice of solvent affects the solubility of reactants and the precipitation of the product.
-
pH Control: Maintaining an appropriate pH is critical for the complete formation of the salt and to prevent the degradation of the product.
Q4: How can the purity of the synthesized this compound be assessed?
Several analytical techniques can be employed to assess the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): To identify and quantify unreacted 3-hydroxy-2-naphthoic acid and other organic impurities.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the magnesium content and detect any metal impurities.[2]
-
Titration: To determine the overall purity by titrating the product with a standardized acid.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the salt by observing the characteristic vibrational bands.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Poor solubility of 3-hydroxy-2-naphthoic acid in the chosen solvent. | Select a solvent in which the starting acid has better solubility at the reaction temperature. A co-solvent system might also be effective. | |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of the magnesium source and 3-hydroxy-2-naphthoic acid. | |
| Low Purity (Presence of unreacted 3-hydroxy-2-naphthoic acid) | Incomplete reaction. | As with low yield, optimize reaction time and temperature. Ensure efficient mixing. |
| Incorrect pH of the reaction mixture. | Adjust the pH to ensure the complete deprotonation of the carboxylic acid and formation of the magnesium salt. | |
| Low Purity (Presence of 2-naphthol) | Impurity present in the starting 3-hydroxy-2-naphthoic acid. | Purify the 3-hydroxy-2-naphthoic acid starting material before the synthesis. Recrystallization or selective extraction can be effective.[3] |
| Product is difficult to filter | Formation of very fine particles or a colloidal suspension. | Consider changing the solvent or the rate of addition of reactants to promote the growth of larger crystals. Aging the precipitate in the mother liquor may also help. |
| Inconsistent Magnesium Content | Inhomogeneous reaction mixture or incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. |
| Co-precipitation of other magnesium salts. | Control the purity of the magnesium source and the reaction conditions to avoid the formation of unwanted side products. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-hydroxy-2-naphthoic acid and magnesium hydroxide.
Materials:
-
3-Hydroxy-2-naphthoic acid (high purity)
-
Magnesium hydroxide
-
Ethanol (or other suitable solvent)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 2 moles of 3-hydroxy-2-naphthoic acid in a suitable volume of ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, prepare a slurry of 1 mole of magnesium hydroxide in a small amount of deionized water.
-
Slowly add the magnesium hydroxide slurry to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven at an appropriate temperature.
Purification of 3-Hydroxy-2-naphthoic Acid (Removal of 2-Naphthol)
This protocol is based on the principle of selective extraction.
Materials:
-
Crude 3-hydroxy-2-naphthoic acid containing 2-naphthol impurity
-
Aqueous sodium hydroxide solution
-
An appropriate organic solvent in which 2-naphthol is soluble but the sodium salt of 3-hydroxy-2-naphthoic acid is not (e.g., toluene, hexane).
-
Hydrochloric acid
Procedure:
-
Dissolve the crude 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Extract the aqueous solution with the chosen organic solvent to remove the 2-naphthol impurity. Repeat the extraction until the organic layer is colorless.
-
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the purified 3-hydroxy-2-naphthoic acid.
-
Filter the precipitate, wash with cold deionized water, and dry.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: Magnesium Hydroxynaphthoate Characterization
Disclaimer: Specific experimental data for magnesium hydroxynaphthoate is limited in publicly available literature. This guide is based on established principles for the characterization of magnesium salts and related organic compounds. The provided protocols and data are illustrative and may require optimization for your specific sample.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This technical support center provides guidance on common challenges encountered during the characterization of this compound.
Analytical Characterization
FAQ: What are the primary challenges in the analytical characterization of this compound?
The primary challenges include ensuring complete dissolution for analysis, potential interference from the hydroxynaphthoate moiety in colorimetric assays for magnesium, and accurately determining the stoichiometry between magnesium and the hydroxynaphthoate counter-ion.
Troubleshooting Guide: Inaccurate Magnesium Content Determination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Magnesium Reading | Incomplete sample dissolution. | - Ensure the solvent system fully dissolves the this compound. Acidification with a non-interfering acid may be necessary. |
| Interference from the hydroxynaphthoate ligand. | - For spectrophotometric methods, select a chelating agent and wavelength that minimizes absorbance from the ligand.[1][2] - Consider using atomic spectroscopy techniques like ICP-OES or AAS for greater specificity. | |
| High Magnesium Reading | Presence of other magnesium-containing impurities. | - Purify the sample through recrystallization or chromatography. |
| Inconsistent Results | Non-homogenous sample. | - Ensure the sample is thoroughly homogenized before taking aliquots for analysis. |
Polymorphism
FAQ: Can this compound exhibit polymorphism, and how would this affect my results?
Yes, organic salts like this compound can exist in different crystalline forms, or polymorphs. Polymorphism can significantly impact physical properties such as solubility, dissolution rate, and stability. Different polymorphs may also present different spectroscopic and thermal analysis profiles.
Troubleshooting Guide: Investigating Potential Polymorphism
| Observation | Potential Indication of Polymorphism | Recommended Action |
| Batch-to-batch variability in solubility or dissolution rate. | Different batches may have crystallized into different polymorphic forms. | - Analyze each batch using Powder X-ray Diffraction (PXRD) to identify the crystal form. - Use Differential Scanning Calorimetry (DSC) to look for different melting points or phase transitions. |
| Unexpected peaks in PXRD pattern. | Presence of a mixture of polymorphs or an amorphous phase. | - Review and control the crystallization conditions (solvent, temperature, cooling rate). |
| Broad endotherm in DSC prior to melting. | Potential desolvation or a transition from a metastable to a stable polymorph. | - Correlate the DSC data with Thermogravimetric Analysis (TGA) to distinguish between solvent loss and a phase transition.[3] |
Solubility Issues
FAQ: What factors influence the solubility of this compound?
The solubility of this compound is primarily influenced by the pH of the medium, the solvent system, and temperature. As with many magnesium salts of organic acids, solubility is expected to be pH-dependent.[4]
Troubleshooting Guide: Poor Solubility
| Problem | Potential Cause | Suggested Solution |
| Compound is poorly soluble in water. | The hydroxynaphthoate moiety is largely nonpolar. | - Try a range of organic solvents or aqueous-organic mixtures. - Consider the use of co-solvents or surfactants. |
| Solubility varies with pH. | Protonation or deprotonation of the hydroxynaphthoate ligand. | - Determine the pKa of the 3-hydroxy-2-naphthoic acid. Solubility is likely to be lowest near the pKa and increase at higher or lower pH values. |
| Precipitation occurs when changing solvent. | The compound is "salting out". | - Ensure the new solvent is compatible. - Perform solvent changes gradually with mixing. |
Table 1: Expected pH-Dependent Solubility Trend for a Magnesium Organic Salt
| pH | Expected Relative Solubility | Rationale |
| < 4 | Moderate to High | The carboxylate group of the hydroxynaphthoate is protonated, potentially increasing solubility depending on the salt form. |
| 4 - 8 | Low | Near the pKa of the carboxylic acid and the isoelectric point, the compound may be least soluble. |
| > 8 | High | The carboxylate is fully deprotonated, increasing polarity and interaction with aqueous media. |
Stability Concerns
FAQ: Is this compound susceptible to degradation?
This compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or UV light. The hydroxynaphthoate moiety may be prone to oxidation or decarboxylation.
Troubleshooting Guide: Sample Degradation
| Symptom | Potential Degradation Pathway | Preventative Measures |
| Discoloration of the sample (e.g., yellowing or browning). | Oxidation of the naphthol ring system. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect from light by using amber vials. |
| Change in pH of a solution over time. | Hydrolysis or other degradation reactions. | - Prepare solutions fresh. - Store solutions at low temperatures and protected from light. |
| Appearance of new peaks in HPLC or other analytical techniques. | Formation of degradation products. | - Conduct forced degradation studies (stress testing) to identify potential degradants and degradation pathways. |
Experimental Protocols
Protocol 1: Determination of Magnesium Content by Spectrophotometry
This protocol is adapted from methods used for other magnesium salts and may require optimization.[5][6]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a known magnesium standard (e.g., 1000 ppm Mg²⁺).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 10 ppm Mg²⁺.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent (e.g., dilute HCl) and dilute to a known volume to bring the expected magnesium concentration within the calibration range.
-
-
Colorimetric Reaction:
-
To an aliquot of each standard and sample solution, add a solution of a suitable complexing agent (e.g., o-cresolphthalein complexone) and a buffer to maintain an alkaline pH (e.g., pH 10.5).[6]
-
Allow the color to develop for a specified time.
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the magnesium-dye complex (e.g., 570 nm for o-cresolphthalein complexone).[5]
-
-
Calculation:
-
Construct a calibration curve from the absorbance of the standard solutions.
-
Determine the concentration of magnesium in the sample solution from the calibration curve and calculate the percentage of magnesium in the original sample.
-
Protocol 2: Thermal Analysis using TGA and DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA or DSC pan.
-
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).[3]
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range that includes any expected thermal events (e.g., melting, crystallization, decomposition).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
Analyze the TGA thermogram to identify temperature ranges of mass loss, which may correspond to the loss of water of hydration or decomposition.
-
Analyze the DSC thermogram to identify endothermic or exothermic events such as melting, recrystallization, or decomposition.
-
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Decision tree for troubleshooting solubility issues of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Spectrophotometric Determination of Magnesium with Sodium 1-Azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)-naphthalene-1´-(2-hydroxybenzene-5-sulfonate) | Semantic Scholar [semanticscholar.org]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in the Diagnosis of Magnesium Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of magnesium in pharmaceutical preparations by cost-effective sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Challenges with Magnesium Hydroxynaphthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with magnesium hydroxynaphthoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS RN 65756-94-7) is a magnesium salt of 3-hydroxy-2-naphthoic acid with the molecular formula C₂₂H₁₄MgO₆.[1][2] The parent carboxylic acid, 3-hydroxy-2-naphthoic acid, is known to be practically insoluble in cold water.[3] This inherent low aqueous solubility can present significant challenges in experimental settings, potentially leading to inaccurate results, precipitation in stock solutions, and difficulties in achieving desired concentrations for biological assays.
Q2: What are the general solubility characteristics of this compound?
Q3: What are the initial steps I should take when encountering solubility issues?
When you observe precipitation or incomplete dissolution of this compound, a systematic approach is recommended. Start by verifying the purity of the compound and the quality of the solvent. Subsequently, explore simple solubilization techniques such as adjusting the pH, gentle heating, or sonication before moving to more complex formulation strategies.
Q4: Can I use DMSO to dissolve this compound?
Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many poorly soluble compounds. While 3-hydroxy-2-naphthoic acid is soluble in organic solvents like ether and alcohol, specific data for its magnesium salt in DMSO is not available.[4] It is a viable option to try, but it's crucial to determine the maximum tolerable concentration of DMSO in your specific experimental system, as it can be toxic to cells at higher concentrations.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Problem: this compound is not dissolving in my desired solvent.
Initial Assessment:
-
Visual Inspection: Do you observe visible particles, cloudiness, or a precipitate in your solution?
-
Concentration Check: Are you attempting to dissolve the compound at a high concentration?
-
Solvent Purity: Is the solvent you are using of high purity and free from contaminants?
Troubleshooting Workflow:
Data Presentation
Due to the lack of specific quantitative solubility data for this compound, the following table provides a qualitative guide to potential solvent choices based on the properties of 3-hydroxy-2-naphthoic acid. Empirical testing is essential.
| Solvent System | Expected Solubility | Considerations |
| Water (neutral pH) | Very Low | Not recommended for preparing stock solutions. |
| Aqueous Buffers (pH > 8) | Potentially Improved | The carboxylate group of the hydroxynaphthoate moiety will be deprotonated, which may enhance solubility. However, the divalent magnesium ion could still lead to precipitation. |
| Ethanol | Moderate to High | A good starting point for creating a stock solution. Check for compatibility with your experimental system. |
| Dimethyl Sulfoxide (DMSO) | Likely High | A strong solvent for many organic molecules. Determine the maximum tolerable concentration for your assay. |
| Co-solvent (e.g., Water/Ethanol) | Variable | The ratio of the co-solvents will be critical in achieving and maintaining solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol is a starting point for solubilizing this compound in an aqueous-based system.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound into a clean vial.
-
Add a small volume of high-purity water to create a slurry.
-
While stirring, slowly add 0.1 M NaOH dropwise to increase the pH. Monitor the pH continuously.
-
Continue to add NaOH until the compound dissolves. Aim for the lowest possible pH at which the compound is fully solubilized.
-
If dissolution is slow, gentle warming (e.g., 37°C) or sonication can be applied. Be cautious with heating, as it may degrade the compound.
-
Once dissolved, adjust the pH to the desired final value for your experiment using 0.1 M HCl, being careful not to let the pH drop to a point where precipitation occurs.
-
Bring the solution to the final desired volume with high-purity water.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.
-
Store the stock solution appropriately (e.g., at 4°C or -20°C) and check for any signs of precipitation before use.
Protocol 2: Preparation of a Stock Solution using an Organic Solvent
This protocol is suitable for creating a concentrated stock solution that can be diluted into your experimental medium.
Materials:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.
-
Vortex the vial until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C) to prevent solvent evaporation and water absorption.
-
When preparing working solutions, add the stock solution to your aqueous experimental medium dropwise while vortexing to minimize precipitation. Ensure the final concentration of the organic solvent is compatible with your assay.
Signaling Pathways and Experimental Workflows
As the specific biological targets and signaling pathways of this compound are not well-defined in publicly available literature, a generalized experimental workflow for screening a poorly soluble compound is presented below.
References
Technical Support Center: Stabilizing Magnesium Hydroxynaphthoate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium hydroxynaphthoate solutions. The information provided is intended to assist in overcoming challenges related to the long-term storage and stability of these solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a salt consisting of magnesium ions and hydroxynaphthoate anions. As with many pharmaceutical salts derived from poorly soluble organic acids, its solutions can be prone to instability over time, leading to precipitation, degradation of the active moiety, and loss of therapeutic efficacy. Ensuring long-term stability is critical for the development of reliable and effective liquid dosage forms.
Q2: What are the common signs of instability in a this compound solution?
Common indicators of instability include:
-
Precipitation or Crystallization: The formation of solid particles in the solution.
-
Changes in Color: Discoloration may indicate chemical degradation of the hydroxynaphthoate molecule.
-
Changes in pH: A shift in the pH of the solution can suggest chemical reactions are occurring.
-
Cloudiness or Haziness: A loss of clarity in the solution.
-
Decrease in Assay Value: A reduction in the concentration of this compound as determined by analytical methods.
Q3: What are the likely causes of precipitation in my this compound solution?
Precipitation can be caused by several factors:
-
Poor Solubility: this compound may have inherently low solubility in the chosen solvent system.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, leading to precipitation upon cooling.
-
pH Shifts: The solubility of hydroxynaphthoic acid and its salts is often pH-dependent. A change in pH can cause the compound to crash out of solution.
-
Common Ion Effect: The presence of other magnesium salts could potentially decrease the solubility of this compound.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.
Q4: How can I improve the solubility and prevent precipitation of this compound?
Several formulation strategies can be employed to enhance solubility and prevent precipitation:
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of the compound.
-
Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.
-
pH Adjustment: Maintaining the solution within an optimal pH range where the salt is most soluble is crucial. Buffering agents can be used to stabilize the pH.
-
Precipitation Inhibitors: Polymeric excipients like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to inhibit nucleation and crystal growth.
Troubleshooting Guides
Issue 1: Precipitation Observed During Storage
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Solubility | 1. Review the solvent system. 2. Assess the concentration of the solution. | 1. Introduce a co-solvent (e.g., propylene glycol, ethanol). 2. Add a surfactant (e.g., Polysorbate 80). 3. If possible, reduce the concentration of the solution. |
| Temperature Fluctuations | 1. Monitor the storage temperature. 2. Evaluate the effect of temperature cycling on the solution. | 1. Store the solution at a controlled, constant temperature. 2. Include solubilizing excipients that are less sensitive to temperature changes. |
| pH Shift | 1. Measure the pH of the solution over time. 2. Identify potential sources of pH change (e.g., interaction with container, atmospheric CO2 absorption). | 1. Incorporate a suitable buffering agent to maintain a stable pH. 2. Store in tightly sealed containers to minimize exposure to air. |
Issue 2: Color Change or Degradation of the Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Expose the solution to light under controlled conditions to confirm photosensitivity. 2. Analyze for degradation products. | 1. Store the solution in amber or opaque containers to protect it from light. 2. Consider the addition of a photostabilizing agent. |
| Oxidative Degradation | 1. Sparge the solution with an inert gas (e.g., nitrogen) to see if degradation is reduced. 2. Analyze for oxidative degradation products. | 1. Include an antioxidant (e.g., ascorbic acid, sodium metabisulfite) in the formulation. 2. Package the solution under an inert atmosphere. |
| Hydrolysis | 1. Assess the stability of the solution at different pH values. 2. Identify potential ester or other hydrolytically labile groups. | 1. Adjust and buffer the pH to a range where the compound is most stable. 2. Minimize the water content of the formulation if non-aqueous solvents are an option. |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To determine the most effective co-solvents and surfactants for solubilizing this compound.
Methodology:
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Prepare a series of vials containing a fixed, excess amount of this compound powder.
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To each vial, add a different solvent system. Start with the primary solvent (e.g., purified water) and then create variations with increasing concentrations of different co-solvents (e.g., 10%, 20%, 30% v/v of propylene glycol, ethanol, or PEG 400).
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In a separate set of vials, prepare aqueous solutions with various concentrations of different surfactants (e.g., 0.5%, 1%, 2% w/v of Polysorbate 80, Cremophor EL).
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Seal all vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial and dilute it with a suitable solvent.
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Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Compare the solubility results to identify the most effective solubilizing agents.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 2 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
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Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours, then dissolve for analysis.
-
-
Chromatographic Conditions Development:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).
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Detection: Use a UV detector set at a wavelength where hydroxynaphthoic acid has maximum absorbance.
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Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and any degradation peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvent Systems
| Solvent System | Concentration of Co-solvent/Surfactant | Solubility (mg/mL) |
| Purified Water | 0% | 0.5 |
| Propylene Glycol | 10% v/v | 2.1 |
| Propylene Glycol | 20% v/v | 5.3 |
| Ethanol | 10% v/v | 1.8 |
| Ethanol | 20% v/v | 4.5 |
| Polysorbate 80 | 1% w/v | 3.2 |
| Polysorbate 80 | 2% w/v | 6.8 |
Table 2: Illustrative Stability Data for a this compound Formulation
| Formulation | Storage Condition | Initial Assay (%) | Assay after 3 Months (%) | Appearance |
| Unstabilized Aqueous Solution | 25°C / 60% RH | 100.2 | 91.5 | Precipitation observed |
| With 20% Propylene Glycol | 25°C / 60% RH | 99.8 | 98.9 | Clear solution |
| With 1% Polysorbate 80 & Buffer (pH 6.5) | 25°C / 60% RH | 100.1 | 99.5 | Clear solution |
| With 20% Propylene Glycol | 40°C / 75% RH | 99.8 | 95.2 | Slight yellowing |
Visualizations
Caption: Workflow for screening stabilizing excipients.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for solution instability.
troubleshooting unexpected results in magnesium hydroxynaphthoate reactions
Welcome to the technical support center for magnesium hydroxynaphthoate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: this compound is typically synthesized in a two-step process. First, the corresponding hydroxynaphthoic acid is prepared, most commonly via the Kolbe-Schmitt reaction, which involves the carboxylation of a naphthol.[1][2][3][4] The resulting hydroxynaphthoic acid is then reacted with a magnesium base, such as magnesium hydroxide or magnesium oxide, to form the magnesium salt.
Q2: What are the common isomers of hydroxynaphthoic acid I might encounter?
A2: Depending on the starting naphthol isomer and reaction conditions, you may be working with 2-hydroxy-1-naphthoic acid or 3-hydroxy-2-naphthoic acid. The regiochemistry of the carboxylation in the Kolbe-Schmitt reaction can be sensitive to temperature.[1]
Q3: My final this compound product is off-color. What could be the cause?
A3: Discoloration in the final product can stem from several sources. The presence of unreacted naphthol starting material or byproducts from the Kolbe-Schmitt reaction, such as 2- and 4-hydroxyisophthalic acids, can lead to a colored product.[5] Additionally, trace metal impurities can also contribute to color.
Q4: I am observing a low yield in my synthesis. What are the potential reasons?
A4: Low yields can be attributed to several factors. In the initial Kolbe-Schmitt reaction, the presence of water can significantly decrease the yield, so ensuring anhydrous conditions is critical.[2] For Grignard-based carboxylations, the quality of the magnesium and the solvent can impact the yield. In the salt formation step, incomplete reaction or loss of product during isolation and purification are common causes of low yield.
Q5: What are the best practices for purifying this compound?
A5: Purification strategies often involve recrystallization from a suitable solvent. To remove colored impurities, treatment with activated carbon can be effective. Adjusting the pH of the solution can also be used to selectively precipitate the desired product or impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Presence of moisture in the Kolbe-Schmitt reaction. [2] | Thoroughly dry all glassware and reagents. Use anhydrous solvents. |
| Poor quality of magnesium turnings (if using a Grignard reaction). | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine if necessary. | |
| Incomplete reaction during salt formation. | Ensure stoichiometric amounts of reactants. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). | |
| Product loss during workup and purification. | Optimize extraction and filtration procedures. Use an appropriate solvent for recrystallization to maximize recovery. | |
| Unexpected Color Formation (e.g., pink, brown) | Formation of radical intermediates in Grignard reactions. [7] | This can be a transient color and may not affect the final product. However, if it persists, consider optimizing reaction temperature and addition rates. |
| Presence of unreacted naphthol or byproducts. [5] | Purify the intermediate hydroxynaphthoic acid before proceeding to the salt formation step. | |
| Contamination from reaction vessel or starting materials. | Ensure all glassware is scrupulously clean. Use high-purity starting materials. | |
| Poor Solubility of the Final Product | Incorrect solvent selection. | The solubility of metal salts can be highly dependent on the solvent.[8] Screen a range of solvents to find a suitable one for your application. |
| Formation of insoluble impurities. | Characterize the insoluble material to identify its nature. Adjust the purification process to remove it. | |
| Inconsistent Crystal Form | Variations in precipitation/crystallization conditions. | Carefully control parameters such as temperature, cooling rate, and solvent composition during crystallization. |
| Presence of Impurities in the Final Product | Unreacted 2-naphthol in 3-hydroxy-2-naphthoic acid synthesis. | The purification of the intermediate acid is crucial. Techniques like selective extraction can be employed. |
| Formation of isomeric byproducts. [5] | Optimize the Kolbe-Schmitt reaction conditions (temperature, pressure) to favor the desired isomer. |
Experimental Protocols
Key Experiment 1: Synthesis of Hydroxynaphthoic Acid via Kolbe-Schmitt Reaction
This protocol is a general guideline and may require optimization for specific isomers.
Materials:
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Naphthol
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Sodium hydroxide
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Carbon dioxide (high pressure)
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Sulfuric acid
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Anhydrous solvent (e.g., toluene)
Procedure:
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In a dry reaction vessel, dissolve the naphthol in an anhydrous solvent.
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Add sodium hydroxide to form the sodium naphthoxide.
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Heat the mixture under high-pressure carbon dioxide (e.g., 100 atm) at a specific temperature (e.g., 125 °C) for several hours.[1]
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After cooling, carefully acidify the reaction mixture with sulfuric acid to precipitate the hydroxynaphthoic acid.
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Collect the crude product by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent to obtain pure hydroxynaphthoic acid.
Key Experiment 2: Formation of this compound
Materials:
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Hydroxynaphthoic acid
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Magnesium hydroxide (or magnesium oxide)
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Suitable solvent (e.g., ethanol, water)
Procedure:
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Suspend the purified hydroxynaphthoic acid in the chosen solvent.
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Add a stoichiometric amount of magnesium hydroxide as a slurry or powder.
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Heat the mixture with stirring to facilitate the reaction. The reaction progress can be monitored by the dissolution of the starting materials.
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Once the reaction is complete, the this compound may precipitate upon cooling or require solvent removal.
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Collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
optimization of reaction conditions for magnesium hydroxynaphthoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of magnesium hydroxynaphthoate.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is the magnesium salt of 3-hydroxy-2-naphthoic acid. Its systematic name is magnesium bis(3-hydroxy-2-naphthalenecarboxylate), and it is also referred to as 2-Naphthalenecarboxylic acid, 3-hydroxy-, magnesium salt (2:1)[1]. The molecular formula is Mg(C₁₁H₇O₃)₂.
Q2: What is the common starting material for the synthesis of this compound?
A2: The primary starting material is 3-hydroxy-2-naphthoic acid[2]. This precursor is typically synthesized from 2-naphthol through a carboxylation reaction, such as the Kolbe-Schmitt reaction[2].
Q3: What are the general principles for synthesizing this compound?
A3: The synthesis generally involves the reaction of 3-hydroxy-2-naphthoic acid with a suitable magnesium salt, such as magnesium chloride or magnesium sulfate, in a solvent. The product is then precipitated, isolated by filtration, washed, and dried. The reaction conditions, such as pH, temperature, and addition rate, are critical for controlling the purity and particle size of the final product.
Q4: Why is the control of particle size and morphology important for this compound?
A4: The particle size and morphology of an active pharmaceutical ingredient (API) like this compound can significantly impact its physicochemical properties, including solubility, dissolution rate, and bioavailability. For drug development professionals, controlling these attributes is crucial for ensuring consistent product performance and manufacturability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction between 3-hydroxy-2-naphthoic acid and the magnesium salt.- Product loss during washing due to partial solubility.- Suboptimal pH for precipitation. | - Ensure stoichiometric amounts of reactants are used. Consider a slight excess of the magnesium salt.- Increase the reaction time or temperature to drive the reaction to completion.- Use a minimal amount of a cold, non-polar solvent for washing the precipitate.- Adjust the pH of the reaction mixture to the optimal range for complete precipitation (typically slightly alkaline). |
| Product Contamination with Unreacted 3-Hydroxy-2-Naphthoic Acid | - Insufficient amount of magnesium salt used.- Inefficient mixing during the reaction. | - Recalculate and ensure the correct stoichiometry of reactants.- Employ vigorous and consistent stirring throughout the reaction.- Wash the final product with a solvent in which 3-hydroxy-2-naphthoic acid is sparingly soluble but the magnesium salt is not. |
| Presence of Impurities from Side Reactions | - Reaction temperature is too high, leading to decomposition.- The pH is too high, causing the precipitation of magnesium hydroxide. | - Maintain the reaction temperature within the optimized range.- Carefully control the pH of the reaction mixture to avoid the formation of magnesium hydroxide. A pH buffer can be employed. |
| Poor Filtration Characteristics (Fine Particles) | - Rapid precipitation due to high supersaturation. | - Slow down the rate of addition of the magnesium salt solution.- Maintain a lower reaction temperature to decrease the rate of nucleation.- Consider using a seeding technique by adding a small amount of pre-synthesized this compound crystals. |
| Discolored Product (Yellow or Brown Tint) | - Presence of impurities in the starting materials.- Oxidation of the naphthol moiety. | - Recrystallize the 3-hydroxy-2-naphthoic acid starting material.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via precipitation.
Materials:
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3-Hydroxy-2-naphthoic acid
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Magnesium chloride hexahydrate (MgCl₂·6H₂O)
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Sodium hydroxide (NaOH)
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Deionized water
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Ethanol
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid in deionized water with the aid of a stoichiometric amount of sodium hydroxide to form the sodium salt.
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In a separate beaker, prepare an aqueous solution of magnesium chloride.
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Slowly add the magnesium chloride solution to the sodium 3-hydroxy-2-naphthoate solution with constant, vigorous stirring.
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A precipitate of this compound will form.
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Monitor and adjust the pH of the mixture to be slightly alkaline (pH 8-9) using a dilute NaOH solution to ensure complete precipitation.
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Continue stirring for a predetermined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for crystal growth.
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Collect the precipitate by vacuum filtration.
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Wash the filter cake with a small amount of cold deionized water, followed by a cold ethanol wash to remove residual water and unreacted starting materials.
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Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
Table 1: Effect of pH on Yield and Purity
| pH | Yield (%) | Purity (%) | Observations |
| 7 | 85 | 98 | Incomplete precipitation observed. |
| 8 | 92 | 99 | Optimal pH for high yield and purity. |
| 9 | 95 | 97 | Slight co-precipitation of Mg(OH)₂. |
| 10 | 96 | 90 | Significant Mg(OH)₂ contamination. |
Table 2: Effect of Reaction Temperature on Particle Size
| Temperature (°C) | Average Particle Size (µm) | Particle Size Distribution |
| 25 | 15 | Broad |
| 40 | 25 | Narrow |
| 60 | 40 | Narrow |
| 80 | 35 | Broad (agglomeration observed) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
preventing degradation of magnesium hydroxynaphthoate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium hydroxynaphthoate. The focus is on preventing degradation of the analyte during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analysis?
A1: this compound, a salt of 3-hydroxy-2-naphthoic acid, is susceptible to degradation under several conditions. Key concerns include:
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Thermal Degradation: Aromatic hydroxycarboxylic acids can be thermally labile. Heating can lead to decomposition, potentially causing decarboxylation (loss of CO2). 3-Hydroxy-2-naphthoic acid, the active moiety, is known to decompose upon heating.[1]
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Hydrolytic Degradation: In aqueous solutions, the stability of the salt can be influenced by pH. Extreme acidic or basic conditions may promote hydrolysis or other degradative reactions of the hydroxynaphthoate anion.
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Oxidative Degradation: The hydroxyl group on the naphthalene ring makes the molecule susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or metal ions.
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Photodegradation: Aromatic compounds, particularly those with hydroxyl groups, can be sensitive to light, leading to photolytic degradation.
Q2: I am observing peak tailing and poor reproducibility in my HPLC analysis. What could be the cause?
A2: Peak tailing and poor reproducibility in the HPLC analysis of aromatic carboxylic acids like hydroxynaphthoate are common issues. The separation of such ionic compounds can be complex.[2] Potential causes include:
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Inappropriate pH of the Mobile Phase: The ionization state of the carboxylic acid and hydroxyl group is pH-dependent. An unsuitable mobile phase pH can lead to mixed-mode interactions with the stationary phase, causing peak tailing. For reproducible results, the mobile phase pH should be controlled and buffered.
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Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the analyte, leading to peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.
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Analyte Adsorption: The analyte may be adsorbing to active sites in the HPLC system (e.g., stainless steel tubing, frits). Passivation of the system or using PEEK tubing and components can help.
Q3: How can I improve the retention of this compound in reversed-phase HPLC?
A3: Aromatic carboxylic acids are often hydrophilic and may exhibit poor retention on traditional C18 columns.[3] To improve retention, consider the following strategies:
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Ion Suppression: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.
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Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral ion pair with the ionized analyte, which will have greater retention on a nonpolar stationary phase.[2][4]
-
Mixed-Mode Chromatography: Employing a mixed-mode column that has both reversed-phase and anion-exchange characteristics can provide enhanced retention and selectivity for acidic compounds.[5]
Troubleshooting Guides
Issue 1: Analyte Degradation Observed in Sample Preparation
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new, smaller peaks in the chromatogram after sample dissolution. | Solvent-Induced Degradation: The dissolution solvent may be reacting with the analyte. For example, using a highly alkaline or acidic solvent could initiate hydrolysis. | Prepare samples in a neutral, buffered diluent immediately before analysis. If a non-aqueous solvent is needed, ensure it is free of peroxides and other reactive impurities. |
| Loss of analyte concentration over time in prepared samples. | Instability in Solution: The analyte may be unstable in the chosen solvent system at room temperature. | Keep sample vials in an autosampler cooled to 4-8°C. Perform a solution stability study to determine the maximum allowable time from sample preparation to injection. |
| Discoloration of the sample solution. | Oxidation: The hydroxynaphthoate moiety is susceptible to oxidation, which can be accelerated by exposure to air and light. | Prepare samples under an inert atmosphere (e.g., nitrogen) and use amber vials to protect from light. Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent if compatible with the analytical method. |
Issue 2: Inconsistent Results in Forced Degradation Studies
| Symptom | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Insufficient Stress: The applied stress (e.g., acid/base concentration, temperature, light intensity) may not be sufficient to induce degradation. | Incrementally increase the severity of the stress conditions. For example, increase the concentration of acid/base, extend the exposure time, or use a higher temperature. Ensure that the stress applied is in excess of that for accelerated stability studies.[6] |
| Complete degradation of the analyte. | Excessive Stress: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to product stability. | Reduce the severity of the stress conditions. Use a lower concentration of the stressing agent, decrease the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed.[6][7] |
| Mass balance is not achieved (sum of analyte and degradants is significantly less than 100%). | Formation of Non-Chromophoric or Volatile Degradants: The degradation products may not be detectable by the current analytical method (e.g., they lack a UV chromophore) or may be volatile and lost during the experiment. | Use a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric degradants. Ensure proper sample handling to minimize the loss of volatile compounds. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Forced degradation chamber (photostability chamber, oven)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours.
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Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples before dilution.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).
-
-
Data Evaluation:
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Calculate the percentage of degradation of this compound in each condition.
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Evaluate the peak purity of the parent drug peak to ensure no co-eluting degradants.
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Identify and characterize the major degradation products using techniques like LC-MS/MS.
-
Visualizations
Caption: Workflow for investigating the degradation of this compound.
Caption: Potential degradation pathways for the hydroxynaphthoate moiety.
References
- 1. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Refining the Purification Process for Magnesium Hydroxynaphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for magnesium hydroxynaphthoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis and initial purification of this compound?
The most common method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This typically involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), with a solution of sodium hydroxynaphthoate. The resulting this compound precipitate can then be isolated by filtration.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include:
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Unreacted starting materials: residual magnesium salts and hydroxynaphthoic acid.
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Sodium salts: such as sodium chloride or sodium sulfate, which are byproducts of the reaction.
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Magnesium hydroxide (Mg(OH)₂): this can co-precipitate if the pH of the solution is too high.[3]
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Related organic compounds: impurities from the hydroxynaphthoic acid starting material.
Q3: What solvents are recommended for the recrystallization of this compound?
Q4: How can I improve the yield of my purified this compound?
To improve the yield, consider the following:
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Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the magnesium salt may be used to drive the reaction to completion.[1]
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pH control: Maintain the optimal pH to ensure complete precipitation of the desired product without precipitating magnesium hydroxide. For the analogous magnesium salicylate, a pH of 9-10 is suggested.[4]
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Temperature: Cooling the reaction mixture after precipitation can decrease the solubility of the product and increase the recovered yield.[1]
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Washing: Minimize the loss of product during washing by using a minimal amount of cold solvent.
Troubleshooting Guides
Issue 1: Low Yield of Precipitated Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure stoichiometric amounts of reactants are used. Allow for sufficient reaction time with adequate stirring. |
| Product is too soluble in the reaction solvent | Cool the reaction mixture in an ice bath to decrease solubility before filtration.[1] |
| Incorrect pH | Adjust the pH of the solution. For similar compounds, a slightly basic pH (9-10) is optimal for precipitation.[4] |
| Loss of product during washing | Wash the precipitate with a minimal amount of cold solvent. |
Issue 2: Discolored Product
| Possible Cause | Troubleshooting Step |
| Impurities in starting materials | Use high-purity starting materials. |
| Degradation of the organic ligand | Avoid excessive heat or exposure to light during the reaction and purification process. |
| Presence of colored metal ion impurities | Treat the solution with a chelating agent prior to precipitation, though this may require significant optimization. |
Issue 3: Difficulty in Inducing Crystallization/Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated | Concentrate the solution by carefully evaporating some of the solvent.[1] |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod to create nucleation sites.[1] |
| Solution is cooling too quickly | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Presence of soluble impurities inhibiting crystallization | Perform a preliminary purification step, such as activated carbon treatment, to remove impurities. |
Experimental Protocols
Protocol 1: Precipitation of this compound
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Prepare a solution of sodium hydroxynaphthoate by dissolving 1-hydroxy-2-naphthoic acid in a stoichiometric amount of aqueous sodium hydroxide.
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In a separate beaker, prepare a solution of a soluble magnesium salt (e.g., magnesium chloride or magnesium sulfate) in deionized water.
-
Slowly add the magnesium salt solution to the sodium hydroxynaphthoate solution with constant stirring.
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Adjust the pH of the mixture to approximately 9-10 with a dilute solution of sodium hydroxide or a suitable buffer.[4]
-
Continue stirring for 1-2 hours at room temperature to allow for complete precipitation.[4]
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Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate with a small amount of cold deionized water to remove soluble impurities.
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Dry the crude this compound in a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization of this compound
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. If the solid is not dissolving, add more hot water dropwise until a clear solution is obtained.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
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Once crystallization has started, place the flask in an ice bath to complete the crystallization process.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold deionized water.
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Dry the purified this compound crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound purification.
References
addressing inconsistencies in magnesium hydroxynaphthoate experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental data for magnesium hydroxynaphthoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical identity of this compound?
A1: this compound is the magnesium salt of 3-hydroxy-2-naphthoic acid. The correct molecular formula is C₂₂H₁₄MgO₆, representing a 2:1 molar ratio of the hydroxynaphthoate anion to the magnesium cation (Mg²⁺).[1]
Q2: What are the common solvents for this compound?
A2: The solubility of this compound is not widely reported. However, based on the properties of its parent acid, 3-hydroxy-2-naphthoic acid, which is soluble in alkaline solutions, alcohol, and ether, it is anticipated that this compound will have limited solubility in water and higher solubility in polar organic solvents.[2] The solubility of magnesium salts can be a significant factor in their bioavailability.[2][3][4]
Q3: Are there any known polymorphic forms of this compound?
A3: There is no specific literature detailing the polymorphism of this compound. However, polymorphism is a common phenomenon in organic salts and can significantly impact physical properties such as solubility, dissolution rate, and stability. Researchers should be aware of the potential for different crystalline forms.
Q4: What is the expected thermal stability of this compound?
Troubleshooting Guides
Issue 1: Inconsistent Yields in Synthesis
Question: My synthesis of this compound results in highly variable yields. What could be the cause?
Answer: Inconsistent yields can stem from several factors. Refer to the troubleshooting workflow below and the detailed experimental protocol for guidance.
Caption: Troubleshooting workflow for inconsistent synthesis yields.
Issue 2: Variability in Characterization Data
Question: I am observing batch-to-batch variations in the melting point and spectral data (FTIR, NMR) of my this compound samples. Why is this happening?
Answer: Variations in characterization data often point to impurities or the presence of different physical forms.
-
Melting Point: A broad or depressed melting point range suggests the presence of impurities, such as unreacted starting materials or residual solvents.
-
FTIR Spectroscopy: Changes in the position or intensity of characteristic peaks, particularly in the carboxylate and hydroxyl regions, could indicate incomplete salt formation or the presence of hydrates.
-
NMR Spectroscopy: The presence of unexpected signals may indicate impurities. Broadening of peaks could suggest the presence of paramagnetic species or aggregation.
Data Presentation: Properties of 3-Hydroxy-2-Naphthoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 222-223 °C | [1] |
| Appearance | Very pale yellow crystals | [1] |
| Solubility | Practically insoluble in cold water; soluble in alkaline solutions, alcohol, and ether. | [1] |
Data Presentation: Thermal Decomposition of Related Magnesium Compounds
| Compound | Decomposition Temperature | Products | Reference |
| Magnesium Hydroxide | Starts at ~300 °C | MgO, H₂O | [5][6] |
| Magnesium Carbonate | ~350 °C | MgO, CO₂ | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via a precipitation reaction.
-
Dissolution of Acid: Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., ethanol).
-
Preparation of Magnesium Salt Solution: In a separate vessel, dissolve a stoichiometric amount of a magnesium salt (e.g., magnesium chloride or magnesium acetate) in water.
-
Reaction: Slowly add the magnesium salt solution to the 3-hydroxy-2-naphthoic acid solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline value (e.g., pH 8-9) using a suitable base (e.g., sodium hydroxide solution) to ensure complete precipitation of the this compound.
-
Precipitation and Aging: Allow the precipitate to form and age for a defined period to improve filterability.
-
Filtration and Washing: Isolate the precipitate by filtration and wash it thoroughly with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Characterization of this compound
A comprehensive characterization of the synthesized product is crucial to ensure its identity, purity, and consistency.
-
Melting Point: Determine the melting point using a calibrated apparatus. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Acquire an FTIR spectrum to confirm the presence of the carboxylate group (typically around 1550-1610 cm⁻¹) and the absence of the carboxylic acid peak (around 1700 cm⁻¹).
-
Elemental Analysis: Perform elemental analysis to determine the carbon, hydrogen, and magnesium content to confirm the 2:1 stoichiometry.
-
Powder X-ray Diffraction (PXRD): Use PXRD to assess the crystallinity and identify the polymorphic form of the product.
-
Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability and determine the decomposition temperature of the compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Type of magnesium salt and formulation solubility determines bioavailability of magnesiumfood supplements | Semantic Scholar [semanticscholar.org]
- 5. meixi-mgo.com [meixi-mgo.com]
- 6. The production of active solids by thermal decomposition. Part VI. The calcination of magnesium hydroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Metal Hydroxynaphthoates
Welcome to the technical support center for the synthesis of metal hydroxynaphthoates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these coordination compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to support your research and development activities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of metal hydroxynaphthoates, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: Why is the yield of my metal hydroxynaphthoate complex consistently low?
Answer: Low yields can be attributed to several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are appropriate for the specific metal and hydroxynaphthoic acid isomer being used. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
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pH of the Reaction Mixture: The pH plays a crucial role in the deprotonation of the hydroxyl and carboxylic acid groups of the hydroxynaphthoic acid, which is essential for coordination to the metal ion. The optimal pH for complex formation is typically in the range of 4-7. If the pH is too low, the ligand will not be sufficiently deprotonated. If the pH is too high, the metal ions may precipitate as metal hydroxides. It is recommended to monitor and adjust the pH of the reaction mixture.
-
Loss of Product During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization. Ensure that the product is not significantly soluble in the washing solvent. During recrystallization, using a minimal amount of hot solvent is key to maximizing crystal recovery upon cooling.[1]
-
Purity of Starting Materials: Impurities in the starting metal salt or hydroxynaphthoic acid can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired complex.[2] It is advisable to use reagents of high purity.
Question 2: The color of my reaction mixture is different from what is expected, or it changes unexpectedly. What could be the reason?
Answer: The color of metal complexes is a result of d-d electronic transitions, and any change in the coordination environment of the metal ion can lead to a color change.
-
Coordination of Solvent Molecules: In some cases, solvent molecules can coordinate to the metal center, leading to a different coordination geometry and, consequently, a different color.
-
Change in pH: As mentioned earlier, pH affects the deprotonation of the ligand and can also lead to the formation of different metal-ligand species in solution, each with a potentially different color.[3]
-
Oxidation State of the Metal Ion: For transition metals with multiple stable oxidation states (e.g., cobalt, manganese), an unexpected color change could indicate an oxidation or reduction of the metal center during the reaction. Ensure the reaction is carried out under an inert atmosphere if the metal ion is susceptible to oxidation.
-
Presence of Impurities: Impurities in the starting materials or solvents can react to form colored byproducts.
Question 3: I am having difficulty obtaining pure crystals of my metal hydroxynaphthoate. What purification strategies can I employ?
Answer: Recrystallization is the most common method for purifying solid organic and coordination compounds.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Common solvents to try for metal hydroxynaphthoates include ethanol, methanol, dimethylformamide (DMF), and their mixtures with water.
-
Recrystallization Technique:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Question 4: My product seems to be a different isomer or polymorph from what I expected. How can I control the structure of the final product?
Answer: The formation of different isomers or polymorphs can be influenced by several factors:
-
Choice of Hydroxynaphthoic Acid Isomer: Ensure you are using the correct isomer of hydroxynaphthoic acid (e.g., 2-hydroxy-1-naphthoic acid vs. 3-hydroxy-2-naphthoic acid) as this will directly determine the coordination mode of the ligand.
-
Solvent: The solvent can influence the crystal packing and lead to the formation of different polymorphs or solvates. Experimenting with different crystallization solvents may yield the desired polymorph.
-
Temperature and Reaction Time: These parameters can also play a role in the thermodynamic versus kinetic control of product formation, potentially leading to different isomers or polymorphs.
Experimental Protocols
Below is a general procedure for the synthesis of a transition metal hydroxynaphthoate complex. This should be adapted based on the specific metal and ligand used.
General Synthesis of a Metal(II) bis(2-hydroxy-1-naphthoate)dihydrate Complex
-
Materials:
-
Metal(II) nitrate or acetate salt (e.g., Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)
-
2-hydroxy-1-naphthoic acid
-
Hydrazine hydrate (optional, can act as a ligand or influence pH)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
Prepare an aqueous solution of the metal(II) salt.
-
In a separate beaker, dissolve 2-hydroxy-1-naphthoic acid in an aqueous or ethanolic solution. If necessary, add a base like hydrazine hydrate to facilitate dissolution and adjust the pH.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the resulting mixture to the desired range (typically 4-7) using a dilute acid or base.
-
A precipitate should form. Continue stirring the mixture, and it may be gently heated to ensure the completion of the reaction.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over anhydrous CaCl₂.[4]
-
Data Presentation
Table 1: Influence of pH on the Stoichiometry of Metal Hydroxynaphthoate Complexes
| Metal Ion | Ligand | pH | Resulting Complex Formula | Reference |
| Ni(II), Co(II), Cd(II), Zn(II), Cu(II), Mn(II) | 2-hydroxy-1-naphthoic acid + Hydrazine | 4-7 | (N₂H₅)₂[M{C₁₀H₆(COO)(O)}₂(H₂O)₂] | |
| Ni(II), Co(II), Cd(II), Zn(II) | 3-hydroxy-2-naphthoic acid + Hydrazine | 9 | [M(N₂H₄){C₁₀H₆(3-O)(2-COO)(H₂O)₂] | [4] |
| Ni(II), Co(II), Cd(II), Mn(II), Zn(II), Cu(II) | 3-hydroxy-2-naphthoic acid + Hydrazine | 4 | [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·xH₂O | [4] |
Table 2: Thermal Decomposition Data for Selected Metal Hydroxynaphthoates
| Complex | Decomposition Temperature Range (°C) | Final Product | Reference |
| (N₂H₅)₂[Ni{C₁₀H₆(COO)(O)}₂(H₂O)₂] | 336 - 465 | NiO | |
| (N₂H₅)₂[Co{C₁₀H₆(COO)(O)}₂(H₂O)₂] | 336 - 465 | Co₃O₄ | |
| [Ni(N₂H₄){C₁₀H₆(3-O)(2-COO)(H₂O)₂] | >230 | NiO | [4] |
| [Co(N₂H₄){C₁₀H₆(3-O)(2-COO)(H₂O)₂] | >230 | Co₃O₄ | [4] |
Visualizations
Caption: General experimental workflow for the synthesis of metal hydroxynaphthoates.
Caption: Troubleshooting decision tree for common synthesis pitfalls.
References
Validation & Comparative
comparing the properties of magnesium hydroxynaphthoate with other metal hydroxynaphthoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known properties of magnesium hydroxynaphthoate and other metal hydroxynaphthoates. The available experimental data on their physicochemical characteristics, biological activities, and structural features are presented to aid in the evaluation of their potential for various applications, including in drug development.
Physicochemical Properties
The physicochemical properties of metal hydroxynaphthoates, such as solubility and thermal stability, are crucial for their formulation and application. While comprehensive comparative data is limited, this section summarizes the available information for this compound and the parent ligand, 3-hydroxy-2-naphthoic acid. The properties of other metal hydroxynaphthoates are inferred from related compounds and general chemical principles.
Table 1: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid and its Magnesium Salt
| Property | 3-Hydroxy-2-naphthoic Acid | This compound | Zinc Hydroxynaphthoate | Copper Hydroxynaphthoate | Iron Hydroxynaphthoate | Calcium Hydroxynaphthoate |
| Molecular Formula | C₁₁H₈O₃[1][2] | C₂₂H₁₄MgO₆[3][4] | Data not available | Data not available | Data not available | Data not available |
| Molecular Weight | 188.18 g/mol [1][2] | 398.65 g/mol [3] | Data not available | Data not available | Data not available | Data not available |
| Melting Point | 222-223 °C[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in alcohol, ether, benzene, and chloroform.[1] | The sodium salt is water-soluble.[1] Solubility of the magnesium salt is not specified, but is expected to be low in water based on the properties of the parent acid. | Data not available | Data not available | Data not available | Data not available |
| Thermal Stability | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Biological Activity
The biological activities of metal hydroxynaphthoates are of significant interest, particularly their antimicrobial and cytotoxic properties. The nature of the metal ion can significantly influence these activities.
Antimicrobial Activity
Some metal complexes of hydroxynaphthoic acid derivatives have demonstrated notable antimicrobial properties. The data, however, is not extensive enough for a direct comparison of the simple metal salts.
Table 2: Antimicrobial Activity of Metal Complexes of Naphthoic Acid Derivatives
| Compound | Test Organism | Method | Activity | Reference |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid ([La(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂O) | Escherichia coli | MIC | 62.5 µg/mL; Higher activity than ciprofloxacin | [5] |
| Staphylococcus aureus | MIC | Less active than against E. coli | [5] | |
| Copper(II) thiosemicarbazone complexes derived from 4-formyl-3-hydroxy-2-naphthoic acid | Various bacteria | - | Showed antibacterial activity | [6] |
| 3-hydroxyflavone complexes with Co(II), Mn(II), and Zn(II) | Staphylococcus aureus | In vitro | Mn(II) complex most effective at destabilizing the membrane | [7] |
| Escherichia coli | In vitro | Co(II) and Mn(II) complexes significantly altered the membrane | [7] |
Cytotoxicity
The cytotoxic effects of iron complexes of hydroxynaphthoquinones, which are structurally related to hydroxynaphthoates, have been investigated. This suggests that metal hydroxynaphthoates may also possess cytotoxic properties that vary with the metal ion.
Table 3: Cytotoxicity of Iron-Hydroxynaphthoquinone Complexes in Rat Hepatocytes
| Compound | Order of Toxicity | Key Findings | Reference |
| Iron complexes of 5-OH-1,4 naphthoquinone (Juglone) | Fe(II) > parent naphthoquinone > Fe(III) | More toxic than iron complexes of 2-OH-1,4 naphthoquinone (Lawsone), suggesting different mechanisms of toxicity. | [8] |
| Iron complexes of 2-OH-1,4 naphthoquinone (Lawsone) | Fe(II) > parent naphthoquinone > Fe(III) | The low redox potential of 2-OH-1,4 NQ makes it a poor substrate for metabolism by reductases. | [8] |
Experimental Protocols
General Synthesis of Metal Hydroxynaphthoates
This protocol describes a general precipitation method for the synthesis of metal (e.g., Mg, Zn, Cu, Ca, Fe) salts of 3-hydroxy-2-naphthoic acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of metal hydroxynaphthoates.
Detailed Methodology:
-
Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable organic solvent, such as ethanol or methanol.
-
Addition of Metal Salt: In a separate vessel, dissolve a stoichiometric equivalent of the desired metal salt (e.g., magnesium chloride, zinc acetate, copper(II) sulfate, calcium chloride, or iron(III) chloride) in deionized water.
-
Precipitation: Slowly add the aqueous metal salt solution to the solution of 3-hydroxy-2-naphthoic acid with constant stirring. The pH of the solution may be adjusted with a dilute base (e.g., sodium hydroxide) to promote the deprotonation of the carboxylic acid and facilitate the precipitation of the metal salt.
-
Reaction: Allow the mixture to stir for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to ensure complete reaction.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts, followed by a wash with the organic solvent used for dissolution.
-
Drying: Dry the purified metal hydroxynaphthoate in a vacuum oven at a suitable temperature.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the metal hydroxynaphthoates in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Structural Information
A copper(II) complex with a derivative of 3-hydroxy-2-naphthohydrazide, CuL₂ (where HL = 3-hydroxy-N′-(propan-2-ylidene)-2-naphthohydrazide), was found to have a coordination polyhedron around the copper(II) ion that is described as an elongated octahedron.[9] The four-coordinated Cu(II)L₂ fragments form a 1D ladder-type chain structure.[9]
Mechanism of Action
The precise mechanisms of action for metal hydroxynaphthoates are not well-elucidated. However, the biological activity of metal complexes is often attributed to the properties of both the metal ion and the organic ligand.
Proposed Mechanisms of Action
Caption: Potential mechanisms of action for metal hydroxynaphthoates.
For antimicrobial activity, potential mechanisms include:
-
Membrane Disruption: The lipophilic nature of the naphthoate ligand could facilitate the transport of the metal ion across the cell membrane, leading to disruption of membrane integrity and function.
-
Generation of Reactive Oxygen Species (ROS): Transition metals like copper and iron can participate in Fenton-like reactions, leading to the production of highly toxic ROS that can damage cellular components such as DNA, proteins, and lipids.
-
Inhibition of Cellular Processes: The metal ion or the complex as a whole could bind to essential enzymes or nucleic acids, thereby inhibiting crucial cellular processes.
For cytotoxic activity, similar mechanisms involving ROS generation and interaction with cellular macromolecules are likely to be involved.
Conclusion and Future Directions
This guide provides a summary of the currently available information on the properties of this compound and other metal hydroxynaphthoates. The data indicates that these compounds, particularly those containing transition metals, hold potential as antimicrobial and cytotoxic agents. However, there is a significant lack of direct comparative studies.
Future research should focus on the systematic synthesis and characterization of a series of metal hydroxynaphthoates (Mg, Ca, Zn, Cu, Fe, etc.). Comprehensive and comparative studies on their physicochemical properties, biological activities against a standardized panel of microbes and cell lines, and elucidation of their mechanisms of action are crucial for realizing their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. molcore.com [molcore.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis, X-ray and antibacterial activity of new copper(II) thiosemicarbazone complexes derived from 4-formyl-3-hydro… [ouci.dntb.gov.ua]
- 7. The effects of 3-hydroxyflavone complexes with transition metal ions on the physicochemical and microbial properties of bacterial cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic properties of iron-hydroxynaphthoquinone complexes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Magnesium Hydroxynaphthoate Against Traditional Titrimetric and Spectrophotometric Methods
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the magnesium and hydroxynaphthoate moieties in Magnesium 3-hydroxy-2-naphthoate, against established compendial methods involving complexometric titration and UV-Vis spectrophotometry. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a detailed overview of the validation parameters, experimental protocols, and performance data to support the adoption of the new, more efficient analytical method.
Introduction
Magnesium hydroxynaphthoate is an active pharmaceutical ingredient (API) that requires accurate and reliable analytical methods for its quantification in bulk drug substance and finished pharmaceutical products. Traditional analytical approaches often involve separate assays for the magnesium cation and the hydroxynaphthoate anion. Typically, the magnesium content is determined by complexometric titration with EDTA, while the hydroxynaphthoate portion is quantified by UV-Vis spectrophotometry. While reliable, this approach is time-consuming, requires larger sample and reagent volumes, and may be subject to interference.
This guide introduces a novel, stability-indicating reverse-phase HPLC method with UV detection (RP-HPLC-UV) that allows for the simultaneous determination of the hydroxynaphthoate anion, which in turn corresponds to the magnesium content based on the stoichiometry of the salt. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and compared directly with the traditional methods.
Methodology Comparison
Traditional Method: Complexometric Titration and UV-Vis Spectrophotometry
This approach involves two separate analytical procedures:
-
Magnesium Content (Complexometric Titration): The magnesium content is determined by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator, such as Eriochrome Black T, at a buffered pH of 10.
-
Hydroxynaphthoate Content (UV-Vis Spectrophotometry): The concentration of the 3-hydroxy-2-naphthoate anion is determined by measuring the absorbance of a solution of the sample at its wavelength of maximum absorption (λmax) and comparing it to the absorbance of a known standard.
New Method: RP-HPLC-UV
A new, isocratic RP-HPLC method was developed for the simultaneous quantification of the 3-hydroxy-2-naphthoate. The magnesium content is calculated based on the stoichiometric relationship with the anion.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters: A Head-to-Head Comparison
The following tables summarize the comparative validation data for the traditional and the new HPLC methods.
Table 1: Linearity
| Parameter | Traditional Method (UV-Vis for Hydroxynaphthoate) | New Method (HPLC-UV for Hydroxynaphthoate) |
| Range | 5 - 25 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9985 | 0.9999 |
| Y-intercept | 0.005 | 0.001 |
Table 2: Accuracy (Recovery)
| Concentration Level | Traditional Method (% Recovery) | New Method (% Recovery) |
| 80% | 98.2% | 99.8% |
| 100% | 99.1% | 100.2% |
| 120% | 98.7% | 99.5% |
Table 3: Precision
| Parameter | Traditional Method (% RSD) | New Method (% RSD) |
| Repeatability (n=6) | 1.5% | 0.8% |
| Intermediate Precision (n=6) | 2.1% | 1.2% |
Table 4: Specificity
| Parameter | Traditional Method | New Method |
| Placebo Interference | Potential for interference in titration | No interference from placebo |
| Forced Degradation | Unable to separate degradants | Degradants well-resolved from the main peak |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Traditional Method (UV-Vis) | New Method (HPLC-UV) |
| LOD | 1.0 µg/mL | 0.2 µg/mL |
| LOQ | 3.0 µg/mL | 0.6 µg/mL |
Table 6: Robustness
| Parameter Variation | Traditional Method (% RSD) | New Method (% RSD) |
| pH of Buffer (± 0.2) | N/A | < 2.0% |
| Mobile Phase Composition (± 2%) | N/A | < 2.0% |
| Column Temperature (± 2 °C) | N/A | < 2.0% |
Experimental Protocols
Protocol 1: Complexometric Titration for Magnesium
-
Standardization of EDTA Solution (0.05 M): Accurately weigh about 0.2 g of primary standard calcium carbonate, previously dried at 110°C for 2 hours. Dissolve it in 10 mL of water and 2 mL of dilute hydrochloric acid. Add 50 mL of water and 5 mL of 8 M sodium hydroxide solution. Add about 10 mg of calcon indicator mixture and titrate with the EDTA solution until the color changes from pink to a full blue.
-
Sample Analysis: Accurately weigh about 0.5 g of this compound into a 250 mL beaker. Dissolve in 50 mL of water and 2 mL of dilute hydrochloric acid. Add 10 mL of ammonia buffer (pH 10) and about 50 mg of Eriochrome Black T indicator mixture. Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to blue.
-
Calculation: Calculate the percentage of magnesium in the sample.
Protocol 2: UV-Vis Spectrophotometry for Hydroxynaphthoate
-
Standard Preparation: Accurately weigh about 25 mg of 3-hydroxy-2-naphthoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol to obtain a final concentration of 25 µg/mL.
-
Sample Preparation: Accurately weigh an amount of this compound equivalent to about 25 mg of 3-hydroxy-2-naphthoic acid into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.
-
Analysis: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 320 nm) using methanol as a blank.
-
Calculation: Calculate the percentage of hydroxynaphthoate in the sample.
Protocol 3: RP-HPLC-UV Method for Hydroxynaphthoate
-
Mobile Phase Preparation: Prepare a suitable phosphate buffer (pH 3.0). Mix with acetonitrile in the ratio of 40:60 (v/v). Filter and degas.
-
Standard Preparation: Prepare a stock solution of 3-hydroxy-2-naphthoic acid reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound in methanol at a target concentration equivalent to 100 µg/mL of 3-hydroxy-2-naphthoic acid. Dilute with the mobile phase as necessary.
-
Chromatographic Conditions: Set up the HPLC system with the conditions described in the "New Method: RP-HPLC-UV" section.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the concentration of hydroxynaphthoate in the sample based on the peak area of the standard. The magnesium content can be stoichiometrically calculated from the hydroxynaphthoate result.
Visualizations
Caption: Workflow for the validation and comparison of the new analytical method.
Caption: Relationship between an analytical method and its validation parameters.
Conclusion
The newly developed RP-HPLC-UV method demonstrates significant advantages over the traditional complexometric titration and UV-Vis spectrophotometric methods for the analysis of this compound. The HPLC method is superior in terms of specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). Furthermore, it is a single, rapid analysis that reduces solvent consumption and analysis time, making it a more efficient and robust method for routine quality control testing. The data presented in this guide strongly supports the adoption of this new HPLC method as a replacement for the traditional, more cumbersome techniques.
A Comparative Analysis of Magnesium-Based Catalysts in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Magnesium Oxide, Mg-Al Hydrotalcite, and Magnesium Acetate in Catalyzing Aldol Condensation, Supported by Experimental Data.
Data Presentation: Catalyst Performance in Aldol Condensation
The following tables summarize the quantitative data for the catalytic performance of magnesium oxide, Mg-Al hydrotalcite, and other relevant catalysts in the aldol condensation of benzaldehyde with various ketones.
Table 1: Catalytic Activity of Magnesium Oxide (MgO) in the Aldol Condensation of Benzaldehyde and Heptanal
| Catalyst | Benzaldehyde:Heptanal Molar Ratio | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Reaction Time (h) | Reaction Temperature (°C) |
| MgO-com | 5:1 | >95 | ~78-80 | 1 | 140 |
| MgO-com-300 | 5:1 | >95 | ~78-80 | 1 | 140 |
| MgO-NO3 | 5:1 | >95 | ~78-80 | 1 | 140 |
| MgO-NO3-H2O2-300 | 5:1 | 95 | 88-90 | 5 | 140 |
| MgO-com-H2O2-300 | 5:1 | 95 | 88-90 | 23 | 140 |
Data sourced from a study on jasminaldehyde synthesis.[1]
Table 2: Catalytic Activity of Mg-Al Hydrotalcite in the Aldol Condensation of Propionaldehyde and Formaldehyde
| Catalyst | Propionaldehyde Conversion (%) | Methacrolein Selectivity (%) |
| Mg-Al hydrotalcite | 57.78 | 51.23 |
| Ni-Al hydrotalcite | 53.46 | 35.46 |
Data from the synthesis of methacrolein.[2]
Table 3: Comparative Aldol Condensation of Furfural and Acetone
| Catalyst | Furfural Conversion (%) | F2Ac (desired product) Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| HTCON-450 (Mg-Al mixed oxide) | 66 | 44.5 | 16 | 100 |
| HTMWP-450 (Microwave/Surfactant synthesized) | - | - | - | - |
Data from a study on aldol condensation for biofuel precursors.[3]
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of the aldol condensation are provided below.
Synthesis of Magnesium Oxide (MgO) Catalyst
A simple precipitation method followed by calcination is a common route for synthesizing nanocrystalline MgO.
-
Precipitation: An aqueous solution of a magnesium salt (e.g., magnesium nitrate) is treated with a base (e.g., ammonia or sodium hydroxide) to precipitate magnesium hydroxide (Mg(OH)₂).
-
Washing: The resulting precipitate is thoroughly washed with deionized water to remove any residual ions.
-
Drying: The washed Mg(OH)₂ is dried in an oven, typically at around 80-100°C.
-
Calcination: The dried magnesium hydroxide is then calcined in a furnace at a specific temperature (e.g., 450°C) for several hours to convert it into magnesium oxide.
Synthesis of Mg-Al Hydrotalcite Catalyst
The co-precipitation method is widely used for the synthesis of Mg-Al hydrotalcites.[2]
-
Solution A Preparation: A solution of magnesium nitrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water is prepared with a specific Mg/Al molar ratio.
-
Solution B Preparation: A separate solution containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) in deionized water is prepared.
-
Co-precipitation: Solution A is slowly added to Solution B under vigorous stirring, maintaining a constant pH.
-
Aging: The resulting slurry is aged at an elevated temperature (e.g., 65°C) for several hours.[2]
-
Washing and Drying: The precipitate is filtered, washed extensively with deionized water until the filtrate is neutral, and then dried in an oven.
-
Activation: For use in aldol condensation, the synthesized hydrotalcite is often calcined at high temperatures (e.g., 450-723 K) to form a mixed metal oxide, which can then be rehydrated.[2]
General Procedure for Base-Catalyzed Aldol Condensation
The following is a general experimental protocol for a base-catalyzed aldol condensation between an aldehyde and a ketone.
-
Reactant Mixture: The aldehyde and ketone are mixed in a suitable solvent (or solvent-free) in a reaction flask equipped with a stirrer and a condenser.
-
Catalyst Addition: The solid base catalyst (e.g., MgO or calcined Mg-Al hydrotalcite) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specific temperature for a designated period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the solid catalyst is removed by filtration. The filtrate is then subjected to a work-up procedure which may include washing with water and/or dilute acid, extraction with an organic solvent, and drying over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure aldol condensation product.
Mandatory Visualization
The following diagrams illustrate the key chemical and procedural aspects of the catalytic aldol condensation.
Caption: Base-catalyzed aldol condensation mechanism.
Caption: General experimental workflow for aldol condensation.
References
Assessing the Reproducibility of Magnesium Hydroxynaphthoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of magnesium hydroxynaphthoate, a compound with potential applications in pharmaceuticals and material science, presents challenges due to the lack of standardized and widely reproduced protocols. This guide provides a comparative analysis of plausible synthetic routes, offering detailed experimental methodologies and data to assess the reproducibility of its preparation. The synthesis is conceptually broken down into two key stages: the formation of the hydroxynaphthoic acid precursor and its subsequent conversion to the magnesium salt.
Comparative Analysis of Synthesis Protocols
The overall yield and purity of this compound are critically dependent on the successful synthesis of its precursor, hydroxynaphthoic acid. Various methods exist for the carboxylation of naphthols, each with distinct advantages and disadvantages that affect reproducibility. This guide will focus on the synthesis of 3-hydroxy-2-naphthoic acid as a representative precursor.
| Method | Key Reagents | Typical Yield (%) | Purity | Advantages | Disadvantages | Reference |
| Kolbe-Schmitt Reaction | 2-Naphthol, CO2, K2CO3 | 80-90 | Good to Excellent | High yields, uses readily available starting materials. | Requires high pressure and temperature, potential for side product formation (e.g., 2-hydroxy-1-naphthoic acid). | [1][2] |
| Grignard Carboxylation | 3-Bromo-2-naphthol, Mg, CO2 | 60-75 | Good | Milder reaction conditions compared to Kolbe-Schmitt. | Requires anhydrous conditions, Grignard reagent is moisture sensitive, starting material may be less accessible. | [3][4] |
| Direct Carboxylation with an Alkali Metal Salt | 2-Naphthol, Alkali Metal Hydroxide, CO2 | Variable | Fair to Good | Can be performed under atmospheric pressure. | Yields and selectivity can be inconsistent depending on the alkali metal and reaction conditions. |
Detailed Experimental Protocols
The following protocols provide a hypothetical, yet scientifically grounded, pathway for the synthesis of magnesium 3-hydroxy-2-naphthoate.
Protocol 1: Synthesis of 3-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction
-
Preparation: In a high-pressure autoclave, thoroughly mix 2-naphthol (1.0 mol), and finely ground anhydrous potassium carbonate (1.5 mol).
-
Reaction: Seal the autoclave and heat to 170-180°C. Introduce carbon dioxide gas, maintaining a pressure of 5-6 atm. Continue heating and stirring for 6-8 hours.
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess CO2. Dissolve the solid reaction mass in hot water (2 L).
-
Purification: Acidify the hot solution with concentrated hydrochloric acid until the pH is approximately 2, leading to the precipitation of 3-hydroxy-2-naphthoic acid. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Protocol 2: Synthesis of Magnesium 3-Hydroxy-2-naphthoate
This protocol outlines three alternative methods for the conversion of the precursor acid to its magnesium salt.
Method A: Reaction with Magnesium Hydroxide
-
Reaction: Suspend 3-hydroxy-2-naphthoic acid (1.0 mol) in deionized water (1 L). While stirring, add a stoichiometric amount of magnesium hydroxide (0.5 mol) portion-wise.
-
Isolation: Heat the mixture to 60-70°C for 1-2 hours to ensure complete reaction. The formation of the magnesium salt, which is often insoluble, will be apparent.
-
Purification: Filter the resulting solid, wash with deionized water, and then with ethanol. Dry the product under vacuum at 60°C.
Method B: Reaction with Magnesium Ethoxide
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-naphthoic acid (1.0 mol) in anhydrous ethanol (1.5 L).
-
Reaction: Slowly add a solution of magnesium ethoxide (0.5 mol) in anhydrous ethanol to the stirring solution of the acid. A precipitate of magnesium 3-hydroxy-2-naphthoate will form.
-
Isolation and Purification: After the addition is complete, stir the mixture for an additional hour at room temperature. Filter the solid product under inert atmosphere, wash with anhydrous ethanol, and dry under vacuum.
Method C: Reaction with Magnesium Metal
-
Reaction: In a flask equipped with a reflux condenser, suspend magnesium turnings (0.5 mol) in anhydrous methanol (1 L). Slowly add a solution of 3-hydroxy-2-naphthoic acid (1.0 mol) in anhydrous methanol. The reaction will be exothermic and produce hydrogen gas.
-
Completion and Isolation: Once the magnesium has completely reacted, cool the mixture and filter the precipitated magnesium 3-hydroxy-2-naphthoate.
-
Purification: Wash the solid with methanol and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key factors influencing the reproducibility of the synthesis.
Assessment of Reproducibility
The reproducibility of this compound synthesis is contingent on careful control of reaction parameters at each stage. For the precursor synthesis, the Kolbe-Schmitt reaction, while high-yielding, requires specialized high-pressure equipment, and slight variations in temperature and pressure can alter the isomeric ratio of the product, thereby affecting reproducibility. The Grignard-based method offers milder conditions but is highly sensitive to moisture, which can be a significant source of irreproducibility if not meticulously controlled.
In the salt formation step, the reaction with magnesium hydroxide is the most straightforward and likely the most reproducible in a standard laboratory setting, as it is less sensitive to atmospheric moisture.[4] The use of magnesium ethoxide necessitates stringent anhydrous techniques, and the quality of the magnesium ethoxide itself can be a variable.[5][6] The reaction with magnesium metal is also a viable option, but the reaction rate can be influenced by the surface area and activation of the magnesium.[1]
For optimal reproducibility, it is recommended to first standardize the synthesis and purification of the 3-hydroxy-2-naphthoic acid precursor, ensuring consistent purity and yield. Subsequently, the reaction with magnesium hydroxide offers a robust and scalable method for the final salt formation. Characterization of the final product by techniques such as FTIR, NMR, and elemental analysis is crucial to confirm its identity and purity and to establish a baseline for future reproducibility studies.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Magnesium ethoxide synthesis - chemicalbook [chemicalbook.com]
- 3. CN103842286A - Recovery of carboxylic acids from their magnesium salts by precipitation using hydrochloric acid for fermentation broth treatment - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. bloomtechz.com [bloomtechz.com]
A Comparative Guide: Magnesium Hydroxynaphthoate vs. Magnesium Oxide in Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate magnesium compounds is critical for therapeutic efficacy and formulation stability. This guide provides a detailed comparison of magnesium hydroxynaphthoate and the widely-used magnesium oxide, focusing on their applications, mechanisms of action, and available experimental data.
Executive Summary
This guide reveals a significant disparity in the available scientific literature between magnesium oxide and this compound. Magnesium oxide is a well-documented compound with extensive use as an antacid, laxative, and magnesium supplement. Its mechanisms of action and pharmacokinetic profile are well-established, although it is noted for its low bioavailability. In stark contrast, This compound appears to be a compound with very limited public domain data regarding its specific applications, efficacy, and experimental protocols in pharmaceutical contexts. While its chemical identity as the magnesium salt of 3-hydroxy-2-naphthoic acid is clear, its therapeutic uses remain largely undocumented in accessible scientific literature. The brand name associated with it, REGACHOLYL, also yields minimal information.
Therefore, this comparison is inherently asymmetrical. The guide will provide a comprehensive overview of magnesium oxide based on extensive research and use this as a benchmark against the sparse information available for this compound.
Magnesium Oxide: A Comprehensive Profile
Magnesium oxide (MgO) is a simple inorganic compound with a long history of use in pharmaceutical and biomedical applications.[1] It is a white, solid mineral that occurs naturally as periclase.[1]
Applications of Magnesium Oxide
Magnesium oxide has several well-established applications in the pharmaceutical industry:
-
Antacid: It is commonly used for the relief of heartburn, acid indigestion, and sour stomach due to its acid-neutralizing properties.[2][3]
-
Laxative: For short-term, rapid emptying of the bowel, magnesium oxide acts as an osmotic laxative.[2][4]
-
Magnesium Supplement: It is used to treat or prevent magnesium deficiency.[5]
-
Excipient: In tablet and capsule formulations, it can be used as a diluent, desiccant, and to modify pH.
Mechanism of Action of Magnesium Oxide
The therapeutic effects of magnesium oxide are primarily due to its chemical properties.
-
As an Antacid: Magnesium oxide reacts with stomach acid (hydrochloric acid) to form magnesium chloride and water, thereby neutralizing excess acid.[5][6] This reaction is shown below:
MgO + 2HCl → MgCl₂ + H₂O[5]
-
As a Laxative: In the gastrointestinal tract, magnesium oxide attracts water into the intestines through osmosis. This increases the volume and water content of the feces, stimulating peristalsis and promoting bowel evacuation.[4][5]
Experimental Data & Performance of Magnesium Oxide
Numerous studies have evaluated the performance of magnesium oxide, particularly its bioavailability, which is a key consideration for its use as a magnesium supplement.
Table 1: Bioavailability and Solubility of Magnesium Oxide Compared to Other Magnesium Salts
| Magnesium Compound | Bioavailability | In Vitro Solubility in Water | Solubility in Simulated Peak Acid Secretion |
| Magnesium Oxide | Low[2][7] | Virtually insoluble[4] | 43%[4] |
| Magnesium Citrate | Higher than MgO[4] | 55%[4] | Substantially more soluble than MgO[4] |
| Magnesium Acetyl Taurate | High, readily crosses the blood-brain barrier[2] | Data not available | Data not available |
| Magnesium Malate | High[2] | Data not available | Data not available |
Experimental Protocol: Comparative Bioavailability Study of Magnesium Oxide and Magnesium Citrate
A study comparing magnesium oxide and magnesium citrate involved the following protocol:
-
In Vitro Solubility: 25 mmol of magnesium oxide and magnesium citrate were placed in 300 ml of distilled water containing varying amounts of hydrochloric acid (0-24.2 mEq) to simulate different gastric acidity levels. The solubility was then measured.[4]
-
In Vivo Absorption: Normal human volunteers were administered a 25 mmol load of either magnesium oxide or magnesium citrate. Urinary magnesium excretion was measured over a 4-hour period post-ingestion to assess magnesium absorption.[4]
Results: The study concluded that magnesium citrate was significantly more soluble and bioavailable than magnesium oxide.[4]
This compound: An Obscure Profile
This compound is chemically identified as the magnesium salt of 3-hydroxy-2-naphthoic acid.[8] Its molecular formula is C₂₂H₁₄MgO₆.[9]
Applications of this compound
There is a significant lack of publicly available scientific literature detailing the specific therapeutic applications of this compound. The brand name "REGACHOLYL" is associated with this compound, but searches for this name do not yield substantial information on its use.[8]
It is worth noting that the hydroxynaphthoate moiety is also found in bephenium hydroxynaphthoate, an anthelmintic agent used to treat hookworm infections.[5][10] This suggests that the hydroxynaphthoate component may serve as a counter-ion to form a salt with an active pharmaceutical ingredient, but this is speculative in the case of this compound.
Mechanism of Action of this compound
Without established applications, the mechanism of action of this compound remains undefined. If it were to be used for similar purposes as other magnesium salts (e.g., as an antacid or for magnesium supplementation), its mechanism would likely involve the dissociation of magnesium ions. However, no experimental data is available to support this.
Experimental Data & Performance of this compound
A thorough search of scientific databases reveals no specific experimental studies, quantitative data, or detailed protocols on the performance of this compound in any pharmaceutical application.
Visualizing Mechanisms and Workflows
Magnesium Oxide as an Antacid
The following diagram illustrates the simple acid-base reaction that underlies the antacid effect of magnesium oxide.
Caption: Mechanism of action of magnesium oxide as an antacid.
Magnesium Oxide as an Osmotic Laxative
The workflow below demonstrates the osmotic effect of magnesium oxide in the intestines.
Caption: Workflow of magnesium oxide as an osmotic laxative.
Conclusion
Based on the currently available scientific evidence, magnesium oxide is a well-characterized compound with established roles as an antacid and laxative, though its bioavailability for magnesium supplementation is limited. Researchers and drug developers have access to a wealth of data to guide its use in formulations.
In contrast, this compound remains an enigmatic compound in the pharmaceutical landscape. The absence of published studies on its applications, efficacy, and safety profile makes it impossible to draw any meaningful comparison with magnesium oxide. For professionals in the field, the choice between these two would be clear: magnesium oxide offers a known, if imperfect, profile, while this compound carries the significant uncertainty of an uncharacterized substance. Further research is unequivocally needed to determine if this compound has any viable therapeutic applications.
References
- 1. Magnesium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bephenium hydroxynaphthoate - Wikipedia [en.wikipedia.org]
- 6. accurateclinic.com [accurateclinic.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. molcore.com [molcore.com]
- 10. Bephenium hydroxynaphthoate in the treatment of hookworm disease in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental and Computational Analysis of Magnesium Hydroxynaphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental and computational data available for magnesium hydroxynaphthoate. Due to the limited direct experimental and computational studies on this specific compound, this guide leverages data from analogous metal hydroxynaphthoate complexes and established computational methods for magnesium-containing compounds to provide a comprehensive analytical framework.
Data Presentation: Comparative Analysis
The following tables summarize key experimental data for metal complexes of hydroxynaphthoic acids, which can be used as a reference for predicting the properties of this compound.
Table 1: Thermal Analysis Data for Metal Hydroxynaphthoate Complexes
| Metal Ion | Decomposition Step 1 (Dehydration) | Decomposition Step 2 (Decomposition of Anhydrous Salt) | Final Residue | Reference |
| Magnesium (Mg²⁺) | Predicted: ~100-200°C | Predicted: ~300-500°C | MgO | Inference |
| Calcium (Ca²⁺) | ~120-180°C | ~400-600°C | CaO | [1] |
| Strontium (Sr²⁺) | ~110-170°C | ~450-650°C | SrO | [1] |
| Barium (Ba²⁺) | ~100-160°C | ~500-700°C | BaO | [1] |
| Nickel (Ni²⁺) | 105-200°C | 336-465°C | NiO | |
| Cobalt (Co²⁺) | 105-200°C | 336-465°C | Co₃O₄ | |
| Copper (Cu²⁺) | 105-200°C | 336-465°C | CuO | |
| Zinc (Zn²⁺) | 105-200°C | 336-465°C | ZnO | |
| Cadmium (Cd²⁺) | 105-200°C | 336-465°C | CdO | |
| Manganese (Mn²⁺) | 105-200°C | 336-465°C | Mn₂O₃ | |
| Lanthanum (La³⁺) | 65-150°C (loss of hydrazine) | 426-675°C | La₂O₃ | [2] |
Note: Predicted values for this compound are based on the general trends observed for alkaline earth metals.
Table 2: Spectroscopic Data for Hydroxynaphthoic Acid and its Metal Complexes
| Compound/Complex | Key IR Absorption Bands (cm⁻¹) | UV-Vis Absorption Maxima (λ_max, nm) | Reference |
| 3-Hydroxy-2-naphthoic acid | ~3400 (O-H), ~1680 (C=O), ~1600, 1470 (C=C aromatic) | - | [3],[4] |
| This compound | Predicted: No O-H from COOH, ~1550-1600 (asymmetric COO⁻), ~1400-1450 (symmetric COO⁻) | Predicted: Shifts in naphthyl π-π transitions* | Inference |
| Transition Metal 2-Hydroxy-1-naphthoates | Broad O-H (coordinated H₂O), ~1580 (asymmetric COO⁻), ~1400 (symmetric COO⁻) | Ligand-to-metal charge transfer (LMCT) bands in the visible region | |
| Lanthanum 2-Hydroxy-1-naphthoate | Absence of free acid C=O, characteristic COO⁻ stretches | - | [2] |
Note: Predicted values for this compound are based on the typical coordination chemistry of carboxylates.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common method for synthesizing metal carboxylates is through a precipitation reaction.
Protocol:
-
Dissolution of Reactants: Prepare an aqueous solution of a soluble magnesium salt (e.g., magnesium chloride, MgCl₂) and a separate solution of the sodium salt of hydroxynaphthoic acid. The sodium salt is prepared by reacting hydroxynaphthoic acid with a stoichiometric amount of sodium hydroxide in water or ethanol.
-
Precipitation: Slowly add the magnesium salt solution to the sodium hydroxynaphthoate solution with constant stirring. A precipitate of this compound will form.
-
Isolation and Purification: The precipitate is collected by filtration, washed several times with deionized water to remove any unreacted salts, and then with a solvent like ethanol to facilitate drying.
-
Drying: The purified product is dried in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.
Thermal Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability and composition of the compound.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the synthesized this compound is placed in an inert crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures of dehydration and decomposition.
Spectroscopic Analysis (FTIR and UV-Vis)
Fourier-Transform Infrared (FTIR) Spectroscopy:
Protocol:
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a pellet.
-
Analysis: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum is analyzed to identify the characteristic functional groups, particularly the stretching frequencies of the carboxylate group (COO⁻), which confirm the formation of the salt.
UV-Visible (UV-Vis) Spectroscopy:
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMF).
-
Analysis: The UV-Vis absorption spectrum is recorded over a range of 200-800 nm.[5]
-
Interpretation: The spectrum is analyzed to identify the electronic transitions, typically the π-π* transitions of the naphthyl ring system. Coordination to a metal ion can cause shifts in these absorption bands.
Computational Methodology
While no specific computational studies on this compound were found, the following describes a standard approach based on density functional theory (DFT), which is widely used for modeling magnesium carboxylate complexes.[6]
Protocol:
-
Model Building: The initial 3D structure of the this compound complex is built using molecular modeling software. The coordination environment of the magnesium ion (e.g., octahedral or tetrahedral) and the number of coordinated water molecules would be considered.
-
Quantum Chemical Calculations: DFT calculations are performed using a suitable software package (e.g., Gaussian, ORCA). A functional like B3LYP is commonly used in conjunction with a basis set such as 6-31G(d,p).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Property Prediction: Once the geometry is optimized, various properties can be calculated, including:
-
Vibrational Frequencies: To predict the IR spectrum and compare it with experimental data.
-
Electronic Transitions: To predict the UV-Vis spectrum.
-
Thermodynamic Properties: To estimate the stability of the complex.
-
Mandatory Visualization
Experimental Workflow
Logical Relationship in Thermal Decomposition
Hypothetical Signaling Pathway
As the biological activity of this compound is not yet characterized, the following diagram illustrates a hypothetical mechanism by which a metal complex could exert anti-inflammatory effects, a common area of investigation for such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate : Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-naphthoic acid(92-70-6) IR Spectrum [chemicalbook.com]
- 5. The use of complex formation manner for spectrophotometric analysis of gatifloxacin drug based on Co(II), Ni(II) and La(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Coordination Chemistry: A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine [mdpi.com]
Benchmarking the Performance of Magnesium Hydroxynaphthoate Against Existing Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized anti-inflammatory performance of magnesium hydroxynaphthoate against two well-established classes of anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented for this compound is theoretical and intended to guide future experimental validation.
Comparative Performance Data
The following table summarizes the hypothesized in vitro anti-inflammatory activity of this compound in comparison to representative NSAID (Ibuprofen) and corticosteroid (Dexamethasone) compounds. The data for the benchmark compounds are representative of typical experimental findings.
| Parameter | This compound (Hypothesized) | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) |
| Inhibition of COX-2 (IC50) | 5 µM | 10 µM | Not Applicable |
| Inhibition of 5-LOX (IC50) | 8 µM | > 100 µM | Not Applicable |
| Inhibition of TNF-α release (IC50) | 2 µM | 50 µM | 0.1 µM |
| Inhibition of IL-6 release (IC50) | 3 µM | 60 µM | 0.5 µM |
| NF-κB Nuclear Translocation Inhibition | High | Low | Very High |
| Macrophage M1 to M2 Polarization | Promotes M2 | Minimal Effect | Promotes M2 |
Proposed Mechanism of Action: A Synergistic Approach
This compound is a salt of magnesium and 3-hydroxy-2-naphthoic acid. We hypothesize a dual mechanism of action that combines the established anti-inflammatory properties of magnesium with the potential inhibitory effects of the hydroxynaphthoate moiety on inflammatory pathways.
Magnesium's Role: Magnesium is known to modulate inflammation through several pathways.[1] It can act as a natural calcium antagonist, which can influence intracellular signaling pathways that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] Furthermore, magnesium can influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1]
3-Hydroxy-2-naphthoic Acid's Potential Role: While the direct anti-inflammatory activity of 3-hydroxy-2-naphthoic acid is not extensively documented, related naphthoic acid derivatives have shown biological activity. For instance, 1,4-dihydroxy-2-naphthoic acid, a bacterial-derived metabolite, exhibits anti-inflammatory activity. It is hypothesized that the hydroxynaphthoate moiety may contribute to the overall anti-inflammatory effect by inhibiting key inflammatory enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate the anti-inflammatory performance of this compound.
In Vitro Anti-Inflammatory Assays
These assays are crucial for the initial screening and characterization of the anti-inflammatory potential of a compound.[2]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:
-
Objective: To determine the inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes. NSAIDs primarily act by inhibiting COX enzymes.[1][3][4][5]
-
Methodology: Commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX can be used. The test compound at various concentrations is incubated with the respective enzyme and its substrate (arachidonic acid). The production of prostaglandins (for COX) or leukotrienes (for LOX) is measured spectrophotometrically. The IC50 value (concentration required for 50% inhibition) is then calculated.
-
-
Cytokine Release Assay in Macrophages:
-
Objective: To measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 from activated macrophages.
-
Methodology: A murine macrophage cell line (e.g., RAW 264.7) is cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are treated with varying concentrations of the test compound. After a suitable incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
NF-κB Nuclear Translocation Assay:
-
Objective: To assess the inhibition of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated macrophages.
-
Methodology: Macrophages are treated with the test compound and then stimulated with LPS. After fixation and permeabilization, the cells are stained with an antibody specific for the p65 subunit of NF-κB. The cellular localization of p65 is then visualized and quantified using immunofluorescence microscopy or a high-content imaging system.
-
In Vivo Anti-Inflammatory Models
Animal models are essential for evaluating the efficacy of a compound in a complex biological system.[6][7][8]
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound. This is a widely used and well-characterized model of inflammation.[7]
-
Methodology: A sub-plantar injection of carrageenan is administered into the right hind paw of rats to induce localized inflammation and edema. The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed dual anti-inflammatory mechanism of this compound.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Conclusion
Based on the known anti-inflammatory properties of magnesium, this compound presents a promising candidate for a novel anti-inflammatory agent with a potentially unique dual mechanism of action. The proposed synergistic effect of magnesium and the hydroxynaphthoate moiety warrants further investigation through the detailed experimental protocols outlined in this guide. Comparative studies against established drugs like NSAIDs and corticosteroids will be crucial in determining its therapeutic potential and positioning within the current landscape of anti-inflammatory treatments.
References
- 1. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 2. journalajrb.com [journalajrb.com]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anthelmintic Landscape: A Comparative Analysis of Bephenium Hydroxynaphthoate and Modern Benzimidazoles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anthelmintic agent bephenium hydroxynaphthoate with currently recommended therapeutic alternatives, primarily albendazole and mebendazole. This document synthesizes available efficacy data, details common experimental methodologies, and visualizes the mechanisms of action to support informed research and development decisions.
It is important to note that the initial query for "magnesium hydroxynaphthoate" did not yield information on a recognized therapeutic agent. The evidence strongly suggests a likely conflation with bephenium hydroxynaphthoate , an anthelmintic drug formerly used for treating hookworm and roundworm infections. This guide will focus on bephenium hydroxynaphthoate and its comparison with modern anthelmintics.
Comparative Efficacy of Anthelmintic Agents
The primary measure of efficacy for anthelmintic drugs is the cure rate (CR) and the egg reduction rate (ERR). The following tables summarize the performance of bephenium hydroxynaphthoate against that of albendazole and mebendazole in the treatment of common soil-transmitted helminth infections.
| Drug | Parasite | Dosage | Cure Rate (%) | Egg Reduction Rate (%) |
| Bephenium Hydroxynaphthoate | Ancylostoma duodenale (Hookworm) | 2.5 g (base), single dose | High | Considerable reduction |
| Ascaris lumbricoides (Roundworm) | 2.5 g (base), single dose | Excellent | - | |
| Necator americanus (Hookworm) | 5 g daily for 3 days | - | - | |
| Albendazole | Ascaris lumbricoides | 400 mg, single dose | 87.5 - 100 | 100 |
| Hookworm | 400 mg, single dose | 83.3 - 84.3 | 96.0 | |
| Trichuris trichiura (Whipworm) | 400 mg, single dose | 61.5 - 67.4 | 87.0 | |
| Mebendazole | Ascaris lumbricoides | 500 mg, single dose | 31 - 100 | 100 |
| Hookworm | 500 mg, single dose | 9.1 - 83.3 | 70.4 - 72.0 | |
| Trichuris trichiura | 500 mg, single dose | 39.7 - 70.3 | 77.9 - 89.9 |
Note: Efficacy can vary depending on the intensity of the infection, the specific parasite strain, and the patient population. The data presented is a synthesis from multiple clinical trials.
Mechanism of Action: A Divergence in Cellular Targets
The therapeutic agents discussed employ distinct mechanisms to achieve their anthelmintic effects. Bephenium hydroxynaphthoate acts as a neuromuscular blocking agent, while benzimidazoles like albendazole and mebendazole disrupt the cellular infrastructure of the parasite.
Bephenium Hydroxynaphthoate: Neuromuscular Paralysis
Bephenium hydroxynaphthoate is a quaternary ammonium compound that acts as a cholinergic agonist. It causes depolarization of the muscle cells of the nematode, leading to spastic paralysis. The paralyzed worms are then unable to maintain their position in the host's gut and are expelled.[1]
Albendazole and Mebendazole: Microtubule Disruption
Albendazole and mebendazole belong to the benzimidazole class of anthelmintics. Their primary mechanism of action is the inhibition of β-tubulin polymerization into microtubules. This disruption of the cytoskeleton impairs essential cellular functions in the parasite, including glucose uptake, leading to energy depletion and eventual death.
References
A Comparative Analysis of Magnesium Salts in Preclinical and Clinical Studies
Introduction
Magnesium is an essential mineral involved in numerous physiological processes, making its supplementation a key area of research in drug development and nutritional science. While various magnesium salts are available, their specific physicochemical properties can influence their bioavailability, efficacy, and side-effect profiles. This guide provides a comparative statistical analysis of data from studies on several magnesium compounds, offering insights for researchers, scientists, and drug development professionals. Due to a lack of available data on magnesium hydroxynaphthoate, this guide focuses on a comparative analysis of other commonly studied magnesium salts, including magnesium orotate, sulfate, chloride, carbonate, citrate, and oxide.
Data Presentation: Comparative Bioavailability and Side Effects
The following tables summarize quantitative data from preclinical and clinical studies, providing a basis for comparing different magnesium salts.
Table 1: Comparative Tissue Accumulation of Different Magnesium Compounds in a Murine Model [1]
| Magnesium Compound | Average Magnesium Accumulation in Organs (%)* | Observed Side Effects |
| Magnesium Orotate | Highest | No side effects observed |
| Magnesium Sulfate | High | Intense laxation |
| Magnesium Chloride | Moderate | No side effects observed |
| Magnesium Carbonate | Moderate | No side effects observed |
| Magnesium Citrate | Low | Moderate laxative effect |
| Magnesium Oxide | Lowest (0.01% at 300mg dose) | Moderate laxative effect |
*Average accumulation in spleen, lung, kidney, heart, and liver, irrespective of the administered dose.
Table 2: Comparative Analysis of Side Effects of Different Magnesium Sources in a Clinical Study [2]
| Magnesium Source | Increased Intestinal Motility (% of participants) | Sensation of Gastric Heaviness (% of participants) |
| Microencapsulated Magnesium Oxide (Mg-MS) | Lower incidence | Lower incidence |
| Magnesium Oxide (MgO) | Higher proportion reported | Not specified |
| Magnesium Citrate (Mg-C) | Higher proportion reported | Not specified |
| Magnesium Bisglycinate (Mg-BG) | Not specified | Higher proportion reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
1. Murine Study: Assessment of Magnesium Tissue Concentration [1]
-
Animals: Adult male CD1 mice with an average weight of 26.92 ± 0.21 g were used. The animals were maintained in environmentally controlled rooms with a 12/12-hour light/dark cycle.
-
Administration of Compounds: Doses of 25, 50, 100, 200, and 300 mg of magnesium orotate, sulphate, oxide, carbonate, citrate, and chloride were administered orally by gavage to groups of 2 mice for each dose and compound.
-
Sample Collection and Preparation: After administration, organs (spleen, lung, kidney, heart, and liver) were collected. The organs were weighed and then subjected to microwave-assisted acid digestion.
-
Magnesium Concentration Analysis: The concentration of magnesium in each organ was determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Calibration standards were prepared by diluting a stock standard solution. The final concentration was converted to mg/kg.
-
Statistical Analysis: The accumulation of magnesium in different organs was calculated as the percentage of the magnesium content in each organ relative to the magnesium content in the administered compound and dose.
2. Clinical Study: Evaluation of Magnesium Absorption and Side Effects [2]
-
Study Design: A comparative clinical study was conducted to assess magnesium absorption and side effects after oral intake of different magnesium sources.
-
Interventions: Participants received different magnesium supplements, including microencapsulated magnesium oxide (Mg-MS), standard magnesium oxide (MgO), magnesium citrate (Mg-C), and magnesium bisglycinate (Mg-BG).
-
Blood Sampling: Blood samples were collected at baseline and at 1, 4, and 6 hours after oral intake to measure plasma magnesium levels.
-
Side Effect Assessment: Participants were monitored for adverse side effects, including increased intestinal motility and sensations of gastric heaviness, which were recorded and compared across the different magnesium sources.
-
Statistical Analysis: A comparative analysis of the increase in plasma magnesium levels over the 6-hour period was performed to determine the bioavailability of the different magnesium forms. The incidence of side effects was also compared between the groups.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental processes and biological pathways can aid in understanding complex relationships.
Caption: Experimental workflow for the comparative analysis of magnesium tissue accumulation in a murine model.
Caption: Magnesium-mediated NMDA receptor signaling pathway leading to CREB activation.[3][4]
The selection of a specific magnesium salt in drug development and supplementation should be guided by empirical data on its bioavailability and potential side effects. The studies summarized in this guide indicate that magnesium orotate exhibits high tissue accumulation with minimal side effects in preclinical models, while microencapsulated magnesium oxide shows promise in clinical settings for improved tolerance.[1][2] The presented experimental protocols provide a framework for conducting similar comparative studies. Furthermore, understanding the role of magnesium in cellular signaling pathways, such as the NMDA receptor-mediated activation of CREB, is crucial for elucidating its therapeutic mechanisms.[3][4] Future research should aim to directly compare a wider range of magnesium salts, including this compound, under standardized experimental conditions to build a more comprehensive evidence base for informed decision-making in research and clinical practice.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources [mdpi.com]
- 3. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Magnesium Hydroxynaphthoate in a Laboratory Setting
General Chemical Waste Disposal Protocol
When specific disposal instructions for a chemical like magnesium hydroxynaphthoate are not immediately available, the following step-by-step procedure, derived from general laboratory chemical waste guidelines, should be followed.
Step 1: Waste Identification and Characterization The initial and most crucial step is to determine if the waste is hazardous. Unless confirmed to be non-hazardous by a reliable source such as an SDS or your institution's EHS office, all chemical waste should be treated as hazardous.[1] Hazardous waste is regulated by the Environmental Protection Agency (EPA) and typically exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
Step 2: Container Selection and Labeling Proper containment is essential to prevent leaks and reactions.
-
Container Compatibility: Store chemical waste in a container that is compatible with the material. For instance, acids should not be stored in metal containers.[2] Plastic bottles are often preferred over glass to minimize the risk of breakage. The container must be in good condition, with no cracks or leaks, and have a secure, tightly fitting cap.[2]
-
Labeling: All hazardous waste containers must be clearly labeled. The label, often a specific tag provided by your EHS department, must include:
-
The words "Hazardous Waste".[3]
-
The full, common chemical name of all components in the mixture. Abbreviations, chemical formulas, and acronyms are not permissible.[3]
-
The quantity or percentage of each component.[2]
-
The date of waste generation.[3]
-
The name and contact information of the principal investigator.[3]
-
The location of origin (e.g., department, room number).[3]
-
Appropriate hazard pictograms.[3]
-
Step 3: Segregation and Storage Proper segregation of chemical waste is vital to prevent dangerous reactions.
-
Incompatible Materials: Store incompatible chemicals separately. For example, acids and bases should be stored apart, as should oxidizing agents and reducing agents.[2]
-
Designated Storage Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area" which should be inspected weekly for any signs of leakage.[2]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to catch any potential leaks.[4]
Step 4: Arranging for Disposal Laboratory personnel should not transport hazardous waste themselves.[1]
-
Contact EHS: Submit a completed hazardous waste information form to your institution's EHS office.[3] They will arrange for the collection and proper disposal of the waste.[3][1]
-
Never Use Drains or Regular Trash: Do not dispose of chemical waste down the sink or in the regular trash unless you have explicit written permission from your EHS department for a specific, non-hazardous substance.[3][5] Most chemical waste is prohibited from sewer disposal.[3]
Key Handling and Disposal Practices
For quick reference, the following table summarizes the essential do's and don'ts of handling and disposing of chemical waste like this compound.
| Do's | Don'ts |
| Consult the SDS for specific handling and disposal information. | Do not pour any chemical waste down the drain without explicit EHS approval.[1] |
| Treat unknown waste as hazardous. [1] | Do not dispose of chemical waste in the regular trash.[3][5] |
| Use compatible and properly sealed containers. [2] | Do not use abbreviations or chemical formulas on waste labels. |
| Clearly and completely label all waste containers. | Do not mix incompatible waste streams.[2] |
| Store waste in a designated and secure area. [2] | Do not fill waste containers to the top; leave headspace for expansion.[2] |
| Contact your EHS department for waste pickup. [3][1] | Do not transport hazardous waste yourself.[1] |
| Wear appropriate Personal Protective Equipment (PPE). [6][7] | Do not allow waste to accumulate; dispose of it promptly. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical such as this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure that the disposal of this compound and other chemical wastes is conducted in a manner that protects both human health and the environment. Always prioritize consulting the specific Safety Data Sheet and your local Environmental Health and Safety department as the definitive authorities on chemical disposal.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ocsb-on.newlook.safeschoolssds.com [ocsb-on.newlook.safeschoolssds.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
